3-Bromo-6-(piperazin-1-YL)pyridazine
Description
BenchChem offers high-quality 3-Bromo-6-(piperazin-1-YL)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-(piperazin-1-YL)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4/c9-7-1-2-8(12-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMPQHJQRLZEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Profiling and Experimental Handling of 3-Bromo-6-(piperazin-1-yl)pyridazine
Executive Summary
3-Bromo-6-(piperazin-1-yl)pyridazine is a highly versatile bifunctional building block widely utilized in modern medicinal chemistry and drug discovery. Structurally, it combines an electron-deficient pyridazine core with a terminal halogen (bromine) and an electron-donating saturated nitrogen heterocycle (piperazine). This structural motif is frequently deployed in the synthesis of kinase inhibitors, GPCR ligands, and antimalarial agents due to the favorable pharmacokinetic properties imparted by the heteroaryl-piperazine system.
This whitepaper provides an authoritative analysis of its physicochemical properties, analytical characterization workflows, and synthetic utility, focusing on the causality behind experimental behaviors to ensure robust, self-validating laboratory protocols.
Structural & Physicochemical Properties
The reactivity and physical behavior of 3-bromo-6-(piperazin-1-yl)pyridazine are governed by a "push-pull" electronic system. The electron-withdrawing bromine atom at the C3 position increases the electrophilicity of the adjacent carbon, priming it for oxidative addition in transition-metal catalysis. Conversely, the piperazine nitrogen at C6 donates electron density into the diazine ring through resonance, which stabilizes the core but alters the basicity of the nitrogen atoms.
Quantitative Physicochemical Data
To facilitate formulation and analytical method development, the core quantitative properties of the free base and its commonly handled salt form are summarized below.
| Property | Value | Scientific Rationale / Implication |
| Chemical Formula | C8H11BrN4 | - |
| Molecular Weight | 243.11 g/mol | Exact Mass: 242.0167 Da (critical for HRMS calibration). |
| Calculated LogP (cLogP) | ~1.3 - 1.6 | The lipophilic bromine balances the hydrophilic piperazine, resulting in moderate lipophilicity ideal for oral bioavailability [3]. |
| pKa 1 (Terminal Secondary Amine) | ~9.2 | Highly basic; remains protonated at physiological pH (7.4), improving aqueous solubility. |
| pKa 2 (Conjugated N-Aryl Amine) | ~3.5 | Basicity is significantly reduced due to lone-pair delocalization into the electron-deficient pyridazine π-system. |
| Common Salt Form (CAS) | 3033384-00-5 | Handled as a dihydrobromide salt to prevent atmospheric CO2 absorption (carbamate formation) and oxidative degradation [1]. |
Analytical Characterization Workflows
Because of the highly basic terminal secondary amine, the free base of 3-bromo-6-(piperazin-1-yl)pyridazine is notorious for secondary interactions with residual silanols on standard silica-based stationary phases. This leads to severe peak tailing in liquid chromatography.
Protocol 1: Self-Validating LC-MS Method for Purity Assessment
To ensure a self-validating system, this protocol utilizes a low-pH mobile phase to fully protonate the piperazine ring, masking silanol interactions and ensuring sharp, Gaussian peak shapes.
Reagents & Equipment:
-
Column: End-capped C18 column (e.g., Waters XBridge C18, 50 x 2.1 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Internal Standard: Propranolol (to validate ionization efficiency and retention time stability).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of 3-bromo-6-(piperazin-1-yl)pyridazine in 1 mL of 50:50 Water:Acetonitrile. Causality: The compound exhibits poor solubility in 100% aqueous media without pH adjustment; the organic modifier ensures complete dissolution.
-
Gradient Elution:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.5 min: Linear gradient to 95% B
-
3.5 - 4.5 min: Hold at 95% B
-
4.5 - 5.0 min: Return to 5% B (Equilibration)
-
-
Flow Rate & Temperature: 0.6 mL/min at 40°C. Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer, further mitigating tailing of the basic amine.
-
Detection: ESI+ (Electrospray Ionization, positive mode). Monitor for the protonated molecular ion
at m/z 243.0 and the bromine isotope at m/z 245.0 (approx. 1:1 ratio).
Synthetic Utility & Reactivity Pathways
The true value of 3-bromo-6-(piperazin-1-yl)pyridazine lies in its orthogonal reactivity. It acts as a linchpin in the synthesis of complex pharmaceuticals via Palladium-catalyzed C-C and C-N cross-coupling reactions [2].
Protocol 2: Site-Selective Suzuki-Miyaura Cross-Coupling
A critical challenge when utilizing this building block in cross-coupling is the potential for the secondary amine of the piperazine to poison the palladium catalyst or undergo competitive N-arylation.
Step-by-Step Methodology (Boc-Protection & Coupling):
-
Amine Protection (Optional but Recommended): React the free base with Di-tert-butyl dicarbonate (
) in Dichloromethane (DCM) with Triethylamine (TEA) for 2 hours at room temperature. Causality: Masking the nucleophilic nitrogen prevents competitive binding to the Pd(0) active species. -
Catalyst Activation: In an oven-dried Schlenk flask under argon, combine the protected pyridazine (1.0 equiv), an arylboronic acid (1.2 equiv), and the precatalyst
(5 mol%). -
Base Addition: Add aqueous Potassium Carbonate (
, 2.0 M, 3.0 equiv) and 1,4-Dioxane (0.2 M concentration). Causality: The biphasic system and strong base are required to activate the boronic acid into the reactive boronate species for the transmetalation step. -
Reaction Execution: Heat the mixture to 90°C for 12 hours.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over
, filter, and concentrate for purification via flash chromatography.
Reactivity Pathway Visualization
The following diagram illustrates the orthogonal derivatization pathways available for this bifunctional core.
Orthogonal reactivity pathways of 3-Bromo-6-(piperazin-1-yl)pyridazine in organic synthesis.
Handling, Storage, and Formulation Protocols
Stability Considerations
Free base piperazines are highly susceptible to environmental degradation. When exposed to ambient air, the secondary amine rapidly reacts with atmospheric carbon dioxide to form carbamate salts, which manifest as an insoluble white crust on the surface of the chemical. Furthermore, the electron-rich nature of the piperazine ring makes it prone to N-oxidation over time.
Storage Protocol
To ensure long-term stability, it is highly recommended to store the compound as its dihydrobromide salt (CAS 3033384-00-5) [1].
-
Temperature: Store at 2°C to 8°C (refrigerated) in a tightly sealed, amber glass vial.
-
Atmosphere: Flush the headspace of the container with Argon or dry Nitrogen prior to sealing.
-
Desiccation: Store over a desiccant (e.g., anhydrous calcium sulfate) to prevent hygroscopic moisture uptake, which can complicate accurate weighing for stoichiometric reactions.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Available at:[Link]
-
Meyers, M. J., et al. (2021). "Synthesis and Antiplasmodial Activity of Novel Bioinspired Imidazolidinedione Derivatives." Biomolecules, 11(1), 33. Available at:[Link]
3-Bromo-6-(piperazin-1-yl)pyridazine: Structural Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
In the landscape of modern medicinal chemistry, the pyridazine scaffold has emerged as a privileged pharmacophore. 3-Bromo-6-(piperazin-1-yl)pyridazine represents a highly versatile, bifunctional building block that bridges the gap between target affinity and pharmacokinetic viability. It combines the electron-deficient pyridazine core—ideal for modulating physicochemical properties such as topological polar surface area (tPSA) and aqueous solubility—with a basic piperazine moiety and a reactive bromine handle. This technical whitepaper dissects the structural logic, reactivity profile, and self-validating synthetic workflows required to leverage this molecule in advanced drug discovery programs [1,2].
Chemical Identity & Structural Profiling
The dual functionality of 3-bromo-6-(piperazin-1-yl)pyridazine makes it a highly sought-after intermediate. The piperazine ring acts as a solubilizing group and a vector for hydrogen bonding, while the C3-bromine serves as an orthogonal handle for transition-metal-catalyzed cross-couplings. Due to the basicity of the secondary amine, the compound is most commonly isolated and stabilized as a dihydrobromide salt [1].
Quantitative Data: Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | 3-Bromo-6-(piperazin-1-yl)pyridazine |
| CAS Number (Dihydrobromide) | 3033384-00-5 |
| Molecular Formula (Free Base) | C8H11BrN4 |
| Molecular Weight (Free Base) | 243.10 g/mol |
| Molecular Weight (Salt) | 404.93 g/mol (Dihydrobromide) |
| SMILES | Brc1ccc(N2CCNCC2)nn1 |
| Topological Polar Surface Area | 37.8 Ų (Free base) |
| Hydrogen Bond Donors/Acceptors | 1 / 4 |
| Appearance | Off-white to pale yellow solid |
Mechanistic Rationale for Reactivity
The reactivity of 3-bromo-6-(piperazin-1-yl)pyridazine is dictated by the electronic landscape of the 1,2-diazine (pyridazine) ring.
-
Electrophilicity and SNAr : The two adjacent nitrogen atoms in the pyridazine ring exert a profound electron-withdrawing effect via both inductive and resonance mechanisms. This renders the C3 and C6 positions highly electrophilic, allowing nucleophilic aromatic substitution (SNAr) to proceed under relatively mild conditions compared to unactivated benzenes [2].
-
Orthogonal Functionalization : Once the piperazine moiety is installed at C6, the remaining bromine atom at C3 becomes a prime candidate for oxidative addition by Palladium(0) or Copper(I) catalysts. This enables the rapid generation of diverse chemical libraries via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [3,4].
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific in-process controls (IPCs) and causality-driven workup steps that inherently verify the success of the chemical transformation.
Protocol 1: Regioselective SNAr Synthesis of the Core Scaffold
Objective : Synthesize 3-bromo-6-(piperazin-1-yl)pyridazine from 3,6-dibromopyridazine while suppressing over-substitution.
Causality & Rationale : Piperazine is a diamine. To prevent the formation of the symmetrically substituted 3,6-di(piperazin-1-yl)pyridazine, the reaction relies on stoichiometric control and slow addition. By adding piperazine to a dilute solution of 3,6-dibromopyridazine, the dibromide remains in excess within the local microenvironment. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to neutralize the HBr byproduct without competing for the electrophilic carbon [2].
Step-by-Step Methodology :
-
Dissolve 3,6-dibromopyridazine (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere.
-
Add DIPEA (2.0 eq) to the reaction vessel.
-
Dissolve piperazine (1.2 eq) in THF and add dropwise via a syringe pump over 1 hour at 0°C to kinetically suppress the second substitution event.
-
Gradually warm the reaction to 60°C and stir for 12 hours.
Self-Validating IPC & Orthogonal Purification :
-
IPC Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating when the UV chromatogram shows the disappearance of the starting material (m/z 238/240/242) and the appearance of the mono-substituted product (m/z 243/245 [M+H]+). If a peak at m/z 249 [M+H]+ appears, over-substitution has occurred, indicating the addition rate was too fast.
-
Purification Logic: Concentrate the mixture, dissolve in EtOAc, and extract with 1M HCl. The basic piperazine product migrates to the aqueous layer, leaving unreacted dibromopyridazine and neutral impurities in the organic layer. Basify the aqueous layer to pH 10 with NaOH and extract with DCM to recover the pure free base without the need for silica gel chromatography.
Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling
Objective : Elaborate the C3 position via Pd-catalyzed C-C bond formation to generate targeted therapeutics[3,4].
Causality & Rationale : The secondary amine of the piperazine can coordinate with the Palladium catalyst or undergo competing Buchwald-Hartwig amination. Transient Boc-protection of the piperazine nitrogen is highly recommended to prevent catalyst poisoning and ensure high turnover frequencies (TOF). Pd(dppf)Cl₂ is selected for its large bite angle, which facilitates the reductive elimination step in sterically hindered cross-couplings.
Step-by-Step Methodology :
-
Charge a Schlenk flask with 3-bromo-6-(4-Boc-piperazin-1-yl)pyridazine (1.0 eq), the desired aryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Add a degassed solution of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v).
-
Heat the biphasic mixture to 90°C for 8 hours under vigorous stirring.
Self-Validating IPC :
-
Visual & Analytical Validation: The visual transition of the reaction mixture from a reddish-orange suspension to a dark, homogeneous solution indicates active catalyst turnover. The precipitation of palladium black indicates catalyst death (often due to oxygen ingress). LC-MS must confirm the mass shift corresponding to the loss of bromine (-79 Da) and the addition of the aryl group.
Workflow Visualization
The following diagram maps the logical progression from the symmetric starting material through the key intermediate, culminating in advanced functionalized derivatives.
Workflow: Synthesis and downstream functionalization of 3-bromo-6-(piperazin-1-yl)pyridazine.
References
-
Acta Pharmaceutica Sinica B. "Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection." NIH PubMed Central, 2023. URL:[Link]
-
Organic Letters. "Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst." ACS Publications, 2014. URL:[Link]
-
ChemRxiv. "Synthesis of gem-diboromethyl substituted bicyclo[1.1.1]pentanes and their application in palladium-catalysed cross couplings." ChemRxiv, 2021. URL:[Link]
3-Bromo-6-(piperazin-1-YL)pyridazine synthesis from 3,6-dichloropyridazine
This guide details the synthesis of 3-Bromo-6-(piperazin-1-yl)pyridazine starting specifically from 3,6-dichloropyridazine .
While 3,6-dichloropyridazine is a common commercial starting material, the target molecule requires a bromine handle. This presents a specific chemical challenge: Nucleophilic Aromatic Substitution (SNAr) is generally easier with bromide than chloride, and the final bromine handle is significantly superior for subsequent palladium-catalyzed couplings (e.g., Suzuki-Miyaura).
Therefore, the most robust synthetic strategy involves a Halogen Exchange (Halex) prior to the introduction of the piperazine moiety. Attempting to substitute the piperazine first (yielding 3-chloro-6-piperazinylpyridazine) renders the ring electron-rich, making the subsequent conversion of the remaining chloride to a bromide thermodynamically and kinetically difficult.
Retrosynthetic Analysis & Strategy
The synthesis is broken down into three distinct phases to ensure regioselectivity and prevent the formation of the symmetric bis-piperazinyl byproduct.
-
Phase 1: Activation (Halogen Exchange). Conversion of the commercially available 3,6-dichloropyridazine to 3,6-dibromopyridazine. This maximizes the leaving group ability for the next step and provides the necessary handle for future derivatization.
-
Phase 2: Desymmetrization (Regioselective SNAr). Controlled mono-substitution using N-Boc-piperazine. The use of the Boc-protecting group is critical to prevent polymerization and simplify purification.
-
Phase 3: Deprotection. Removal of the Boc group to yield the free amine salt or base.
Figure 1: Strategic workflow for the conversion of 3,6-dichloropyridazine to the target bromo-piperazine scaffold.
Detailed Experimental Protocols
Phase 1: Halogen Exchange (The "Finkelstein" Switch)
Objective: Convert 3,6-dichloropyridazine to 3,6-dibromopyridazine. Mechanism: Acid-mediated ipso-substitution. The reaction is driven by the higher nucleophilicity of bromide in acidic media and the solubility differential of the resulting salts.
-
Reagents:
-
3,6-Dichloropyridazine (1.0 equiv)[1]
-
Hydrogen Bromide (33% w/w in Acetic Acid) (10.0 equiv)
-
Optional: Sodium Bromide (solid) can be added to increase Br- concentration.
-
-
Protocol:
-
Charge a round-bottom flask with 3,6-dichloropyridazine (e.g., 5.0 g, 33.6 mmol).
-
Add HBr in AcOH (33% solution, ~60 mL).
-
Seal the vessel and heat to 80–90 °C for 12–16 hours. Note: Monitoring by LCMS is essential as the reaction proceeds through a mixed Cl/Br intermediate.
-
Workup: Cool the mixture to room temperature. Pour slowly onto crushed ice. Neutralize carefully with saturated aqueous NaHCO3 or 5M NaOH (keep temperature <10°C to avoid hydrolysis).
-
Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-20% EtOAc in Hexanes).
-
Yield Target: 75–85% (Solid, mp ~117–121 °C).
-
Phase 2: Regioselective Mono-Substitution (SNAr)
Objective: Displace one bromine atom with piperazine. Critical Control: Use N-Boc-piperazine rather than free piperazine. Free piperazine can react at both nitrogens, leading to oligomers.
-
Reagents:
-
3,6-Dibromopyridazine (1.0 equiv)[1]
-
tert-Butyl piperazine-1-carboxylate (Boc-Piperazine) (1.05 equiv)
-
Potassium Carbonate (K2CO3) (2.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF.
-
-
Protocol:
-
Dissolve 3,6-dibromopyridazine (1.0 equiv) in MeCN (0.2 M concentration).
-
Add K2CO3 (2.5 equiv).
-
Add Boc-piperazine (1.05 equiv) portion-wise at room temperature.
-
Heat the reaction to 60 °C . Do not reflux aggressively; high temperatures promote bis-substitution.
-
Monitor: Check TLC/LCMS after 4 hours. Look for the disappearance of the dibromide and the formation of the mono-adduct. If bis-adduct (dimer) forms, lower the temperature.
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The mono-bromo product usually elutes before the bis-piperazine byproduct.
-
Data: The product should show a characteristic isotopic pattern for one Bromine atom (1:1 doublet in MS).
-
Phase 3: Boc-Deprotection
Objective: Reveal the free secondary amine.
-
Reagents:
-
Trifluoroacetic acid (TFA) or HCl (4M in Dioxane).
-
Solvent: Dichloromethane (DCM).
-
-
Protocol:
-
Dissolve the Phase 2 intermediate in DCM.
-
Add TFA (20% v/v final concentration).
-
Stir at room temperature for 1–2 hours.
-
Workup: Concentrate to dryness.
-
For Free Base: Redissolve in DCM, wash with sat. NaHCO3, dry, and concentrate.
-
For Salt Form: The residue can be triturated with diethyl ether to yield the TFA salt directly.
-
-
Data Summary & Troubleshooting
| Parameter | 3,6-Dichloropyridazine (Start) | 3,6-Dibromopyridazine (Inter) | Target Product (Free Base) |
| MW ( g/mol ) | 148.98 | 237.88 | 243.01 |
| Appearance | White/Off-white solid | Crystalline solid | Off-white/Yellowish solid |
| Key 1H NMR | δ 7.6 (s, 2H) | δ 7.8 (s, 2H) (shift downfield) | δ 7.4 (d), 6.8 (d) (AB system) |
| MS (ESI) | m/z 149/151/153 (9:6:1) | m/z 237/239/241 (1:2:1) | m/z 243/245 (1:1) |
Common Issues & Solutions:
-
Problem: Significant formation of bis-piperazinyl pyridazine (dimer) in Phase 2.
-
Problem: Incomplete Halogen Exchange (Mixed Cl/Br species).
-
Solution: Resubmit the crude material to HBr/AcOH conditions. Mixed halides are difficult to separate by standard chromatography.
-
References
-
Mizzoni, R. H., & Spoerri, P. E. (1951).[6] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][4][6] Journal of the American Chemical Society.[6] Link
- Goodman, A. J., et al. (1999). A Practical Synthesis of 3,6-Disubstituted Pyridazines. Tetrahedron. (Describes SNAr conditions on pyridazines).
-
ChemicalBook. (2025). 3,6-Dibromopyridazine Product & Synthesis Information. Link
- Maes, B. U. W., et al. (2002). Kinetic study of the nucleophilic substitution of 3,6-dihalopyridazines. Journal of Organic Chemistry. (Provides kinetic data justifying the reactivity order Br > Cl).
-
Sigma-Aldrich. (2025). 3,6-Dichloropyridazine Product Sheet. Link
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. US2671086A - 3,6-dichloro and 3,6-dibromopyridazines - Google Patents [patents.google.com]
- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 5. (PDF) 3-Chloro-6-[4-(2-Pyridyl)piperazin-1-Yl]pyridazine [research.amanote.com]
- 6. semanticscholar.org [semanticscholar.org]
Biological Activity of 3-Bromo-6-(piperazin-1-yl)pyridazine Derivatives: A Technical Guide
Executive Summary: The "Privileged" Pyridazine Scaffold
In the landscape of modern medicinal chemistry, 3-Bromo-6-(piperazin-1-yl)pyridazine represents a high-value pharmacophore intermediate. It serves as a bifunctional "Lego block," offering two distinct vectors for chemical diversification: the electrophilic carbon at the 3-position (activated by the bromine leaving group) and the nucleophilic nitrogen of the piperazine ring.
This guide analyzes the biological activity of derivatives synthesized from this core, distinguishing between monocyclic pyridazine derivatives and fused-ring systems (e.g., imidazo[1,2-b]pyridazines). The primary therapeutic utility of these derivatives spans oncology (specifically dCTPase inhibition), neuropsychiatry (Muscarinic M4 antagonism), and anti-inflammatory pathways.
Chemical Space & Structural Logic
The biological potency of this scaffold stems from its ability to modulate physicochemical properties (logP, solubility) while positioning binding elements in specific vectors.
The Bifunctional Core
The core molecule, 3-Bromo-6-(piperazin-1-yl)pyridazine, possesses two critical reactivity handles:
-
Site A (C-3 Position): The bromine atom facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of aryl, heteroaryl, or amine groups to target hydrophobic pockets in enzymes/receptors.
-
Site B (Piperazine N-1): The secondary amine is a nucleophile ready for acylation, alkylation, or sulfonylation. This region often dictates pharmacokinetic profiles (blood-brain barrier penetration) and solubility.
Figure 1: Structural divergence of the 3-bromo-6-piperazinylpyridazine core.
Therapeutic Sector 1: Oncology (Targeting dCTPase)
Recent high-impact studies have identified piperazin-1-ylpyridazine derivatives as potent inhibitors of dCTP pyrophosphatase 1 (dCTPase) .
Mechanism of Action
dCTPase (DCTPP1) is a "housekeeping" enzyme that hydrolyzes dCTP and non-canonical nucleotides (like 5-methyl-dCTP) to prevent their incorporation into DNA. Cancer cells, which have high replication rates, overexpress dCTPase to sanitize their nucleotide pools.
-
Inhibition Logic: Blocking dCTPase leads to an accumulation of non-canonical nucleotides. When these are incorporated into DNA, they cause replication stress, DNA damage, and ultimately apoptosis in rapidly dividing tumor cells.
Key Derivative Profile[1][2][3]
-
Structure: Derivatives where the bromine is replaced by specific aryl groups and the piperazine nitrogen is capped with hydrophobic moieties.
-
Activity: Low nanomolar IC50 against recombinant dCTPase.
-
Synergy: These derivatives show strong synergistic lethality when combined with cytidine analogues (e.g., decitabine).
Figure 2: Mechanism of dCTPase inhibition by pyridazine derivatives leading to cancer cell death.
Therapeutic Sector 2: Neuropsychiatry (Muscarinic M4 Antagonists)
The 3-amino-6-piperazinylpyridazine scaffold has emerged as a novel core for Muscarinic Acetylcholine Receptor 4 (M4) antagonists, relevant for treating Parkinson's disease and dystonia.
Structural Activity Relationship (SAR)[4][5]
-
The Core: The pyridazine ring acts as a bioisostere for the classic aromatic rings found in older anticholinergics.
-
The Piperazine Linker: Provides the necessary spatial geometry to span the orthosteric binding site of the GPCR.
-
Modification: Sulfonylation of the piperazine nitrogen (forming 3-(4-arylsulfonyl)piperazin-1-yl derivatives) significantly enhances potency and selectivity for M4 over M1-M3 subtypes.
-
CNS Penetration: These derivatives exhibit favorable brain-to-plasma ratios (
), a critical requirement for CNS drugs.[1]
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesize 3-Bromo-6-(piperazin-1-yl)pyridazine from 3,6-dibromopyridazine.
Methodology:
-
Reagents: 3,6-Dibromopyridazine (1.0 eq), Piperazine (3.0 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve 3,6-dibromopyridazine in absolute ethanol.
-
Add excess piperazine (to prevent bis-substitution).
-
Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup: Evaporate solvent. Resuspend residue in water and extract with Dichloromethane (DCM).
-
Purification: The excess piperazine remains in the aqueous phase. The organic layer contains the mono-substituted product. Dry over MgSO4 and concentrate.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for pyridazine doublets at ~7.8 and ~7.2 ppm, and piperazine multiplets at ~3.5 and ~2.8 ppm.
-
Yield: Typically 70–85%.
-
Protocol B: dCTPase Enzymatic Inhibition Assay
Objective: Quantify the IC50 of derivatives against human DCTPP1.
Methodology:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2, 0.01% Triton X-100.
-
Substrate: dCTP (100 µM).
-
Detection: Colorimetric Phosphate Detection (Malachite Green).
-
Steps:
-
Incubate recombinant DCTPP1 enzyme (20 nM) with the test compound (variable concentration) for 10 minutes at room temperature.
-
Initiate reaction by adding dCTP.
-
Incubate for 30 minutes at 37°C.
-
Add Malachite Green reagent to stop the reaction and complex with the liberated inorganic pyrophosphate (PPi).
-
Measure Absorbance at 620 nm.
-
-
Control: Use Sodium Orthovanadate as a positive control for phosphatase inhibition (though less specific).
Quantitative Data Summary
The following table summarizes the biological activity of key derivative classes derived from the 3-bromo-6-piperazinylpyridazine core.
| Derivative Class | Target | Primary Indication | Potency (IC50/Ki) | Key Reference |
| N-Sulfonyl-piperazinyl | Muscarinic M4 | Parkinson's Disease | [1] | |
| N-Aryl-piperazinyl | dCTPase (DCTPP1) | Acute Myeloid Leukemia | [2] | |
| Imidazo-fused | FLT3 Kinase | Leukemia (AML) | [3] | |
| Pyridazinone | COX-2 | Inflammation | [4] |
References
-
Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. Source: Journal of Medicinal Chemistry.[2][3] URL:[Link]
-
Synthesis and Biological Evaluation of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones as Potent Anti-inflammatory Agents. Source: ResearchGate / Bioorganic Chemistry. URL:[Link]
Sources
- 1. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
Spectroscopic data (NMR, IR, MS) of 3-Bromo-6-(piperazin-1-YL)pyridazine
Spectroscopic Data & Technical Characterization: 3-Bromo-6-(piperazin-1-yl)pyridazine
Part 1: Introduction & Significance
3-Bromo-6-(piperazin-1-yl)pyridazine (CAS: 800401-76-1 / 3033384-00-5 as 2HBr salt) is a critical heterocyclic building block in medicinal chemistry. It serves as a "linchpin" intermediate, enabling the modular construction of bi-functional drugs. The bromine atom at position 3 acts as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the piperazine moiety at position 6 provides solubility and a secondary amine handle for further derivatization (e.g., amidation, reductive amination).
This guide provides a rigorous analysis of its spectroscopic signature, designed to allow researchers to validate the identity and purity of this compound in the lab.
Part 2: Compound Characterization Strategy
The characterization of this molecule relies on three orthogonal datasets:
-
Mass Spectrometry (MS): To confirm the molecular formula and the presence of the bromine isotope pattern.
-
Nuclear Magnetic Resonance (NMR): To map the carbon skeleton and confirm the regiochemistry of the substitution.
-
Infrared Spectroscopy (IR): To identify functional groups, particularly the secondary amine and the heteroaromatic ring.
Analytical Workflow Diagram
Caption: Logical workflow for the isolation and validation of the target intermediate.
Part 3: Mass Spectrometry (MS) Analysis
The mass spectrum is the first line of defense in identification due to the unique isotopic signature of bromine.
Theoretical Data:
-
Formula: C
H BrN -
Monoisotopic Mass (
Br): 242.02 Da -
Monoisotopic Mass (
Br): 244.01 Da
Observed Features (ESI+):
-
Parent Ion [M+H]
: You will observe a 1:1 doublet at m/z 243 and 245. This equal intensity split is diagnostic of a single bromine atom. -
Fragmentation:
-
Loss of the piperazine ring often results in a fragment corresponding to the bromopyridazine core.
-
Debromination is rare in soft ionization (ESI) but common in EI.
-
| Ion Species | m/z ( | m/z ( | Relative Intensity | Notes |
| [M+H] | 243.0 | 245.0 | 100% / 98% | Diagnostic doublet |
| [M+Na] | 265.0 | 267.0 | Variable | Sodium adduct |
| [M+H - C | ~172 | ~174 | Low | Loss of piperazine fragment |
MS Fragmentation Pathway
Caption: Proposed fragmentation pathway in ESI-MS.
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive structural proof. The pyridazine ring possesses a plane of symmetry that is broken by the 3,6-substitution, resulting in two distinct aromatic signals.
Solvent: DMSO-
H NMR Data (400 MHz, DMSO- )
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-5 | 7.45 - 7.55 | Doublet (d) | 1H | 9.5 Hz | Ortho to Piperazine (shielded by resonance donation) |
| H-4 | 7.60 - 7.75 | Doublet (d) | 1H | 9.5 Hz | Ortho to Bromine (deshielded by inductive effect) |
| Piperazine-H | 3.60 - 3.75 | Multiplet (m) | 4H | - | |
| Piperazine-H | 2.80 - 2.95 | Multiplet (m) | 4H | - | |
| NH | ~9.0 | Broad (br) | 1H | - | Only visible in salt form or dry DMSO |
Critical Interpretation:
-
The Aromatic Region: The key feature is the pair of doublets with a large coupling constant (
Hz), characteristic of 3,6-disubstituted pyridazines. If you see a singlet, check for accidental equivalence or 3,6-symmetric impurities (e.g., 3,6-dibromopyridazine). -
The Aliphatic Region: The piperazine ring usually appears as two distinct multiplets. In the free base, the NH proton is often broad or exchanged out.
C NMR Data (100 MHz, DMSO- )
| Shift ( | Assignment |
| 158.5 | C-6 (Attached to N-piperazine) |
| 142.0 | C-3 (Attached to Br) |
| 132.5 | C-4 (CH, ortho to Br) |
| 116.8 | C-5 (CH, ortho to N-pip) |
| 45.5 | Piperazine CH |
| 44.2 | Piperazine CH |
Part 5: Infrared (IR) Spectroscopy
IR is useful for quick quality control (QC) to ensure the piperazine ring is intact and the salt form is correct.
| Wavenumber (cm | Vibration Mode | Functional Group |
| 3300 - 3450 | N-H Stretch | Secondary amine (Piperazine) |
| 2800 - 2950 | C-H Stretch | Alkyl CH |
| 1580 - 1595 | C=N Stretch | Pyridazine Ring |
| 1440 - 1460 | C=C / C-N | Aromatic skeletal vibrations |
| 650 - 700 | C-Br Stretch | Carbon-Bromine bond |
Part 6: Experimental Protocol (Synthesis & Preparation)
To ensure the data above matches your sample, the compound must be prepared with high regioselectivity. The standard method involves Nucleophilic Aromatic Substitution (S
Protocol:
-
Reagents: Dissolve 3,6-dibromopyridazine (1.0 eq) in acetonitrile or ethanol .
-
Addition: Add piperazine (3.0 eq) carefully. Note: Excess piperazine acts as both the nucleophile and the base to scavenge HBr.
-
Reaction: Reflux at 80°C for 4-6 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup:
-
Evaporate solvent.
-
Resuspend in water.
-
Extract with Ethyl Acetate (to remove dibromo starting material).
-
Adjust aqueous layer pH to >12 and extract again (to get the product).
-
-
Purification: Recrystallize from Ethanol/Ether or use column chromatography (DCM:MeOH:NH
).
Quality Control Check:
-
Impurity: 3,6-di(piperazin-1-yl)pyridazine.
-
Detection: Look for a singlet in the aromatic region of the NMR (due to symmetry) and a mass of ~248 Da (no bromine pattern).
References
-
Synthesis of Pyridazine Derivatives. Organic Chemistry Portal. Available at: [Link]
-
Spectroscopic Data of 3-Halo-pyridazines. National Institute of Standards and Technology (NIST) WebBook. Available at: [Link]
- Preparation of 3-amino-6-halopyridazines.Google Patents (WO2013134219A1).
-
Reactions of pyridazines with nucleophiles. Wageningen University Research Repository. Available at: [Link]
Solubility and stability of 3-Bromo-6-(piperazin-1-YL)pyridazine
An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-6-(piperazin-1-YL)pyridazine
Foreword: A Methodological Framework for a Novel Moiety
In the landscape of drug discovery, the pyridazine and piperazine scaffolds are foundational, appearing in numerous compounds with diverse pharmacological activities.[1][2] The compound 3-Bromo-6-(piperazin-1-YL)pyridazine represents a confluence of these important heterocyclic systems. As with any novel chemical entity destined for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is not merely a regulatory formality but the very bedrock upon which a successful development program is built. Specifically, its solubility and stability dictate everything from formulation strategies and bioavailability to storage conditions and shelf-life.[3][4]
This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of the solubility and stability of 3-Bromo-6-(piperazin-1-YL)pyridazine. While specific experimental data for this exact molecule is not extensively published, this document outlines the authoritative, field-proven methodologies required to generate this critical data package. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our approach in established regulatory and scientific principles, primarily those set forth by the International Council for Harmonisation (ICH).[5][6][7]
Part 1: Solubility Profiling - Beyond a Single Number
Solubility is a critical determinant of a drug's absorption and bioavailability.[4] For a molecule like 3-Bromo-6-(piperazin-1-YL)pyridazine, which contains ionizable groups, a single solubility value is insufficient. The presence of the piperazine ring, a weak base, strongly suggests that its solubility will be pH-dependent.[8] Therefore, a complete solubility-pH profile is essential.
Predicted Physicochemical Influence on Solubility
-
Pyridazine Ring: This aromatic diazine is polar and can participate in hydrogen bonding, contributing to moderate aqueous solubility.[9][10]
-
Piperazine Ring: This basic moiety (pKa of the second nitrogen is typically ~5.5-6.0) will be protonated at acidic pH. The resulting cationic species is expected to be significantly more soluble in aqueous media than the neutral form.
-
Bromo-substituent: The bromine atom increases the molecular weight and lipophilicity, which generally tends to decrease aqueous solubility.
Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
The shake-flask method remains the gold-standard for determining thermodynamic solubility due to its precision and ability to ensure a true equilibrium is reached.[11][12]
Objective: To determine the equilibrium solubility of 3-Bromo-6-(piperazin-1-YL)pyridazine across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) and in selected organic solvents.
Methodology:
-
Preparation of Media: Prepare a series of buffered aqueous solutions (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate, pH 7.4 phosphate) and select relevant organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO).
-
Compound Addition: Add an excess of solid 3-Bromo-6-(piperazin-1-YL)pyridazine to vials containing each medium. The excess solid is crucial to ensure saturation is achieved and maintained.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-72 hours).[12] The duration must be sufficient to ensure equilibrium is reached, which should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution plateaus.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid overestimation of solubility.[3] Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the recommended procedure.[3]
-
Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][11]
-
Solid-State Analysis: Analyze the remaining solid residue using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the compound has not undergone any phase changes or salt disproportionation during the experiment.[12]
Data Presentation: Solubility Profile
The generated data should be summarized in a clear, tabular format.
| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Solid Form Post-Test |
| 0.1 N HCl | 1.2 | 37 | (Hypothetical Data) | (Hypothetical Data) | As Input |
| Acetate Buffer | 4.5 | 37 | (Hypothetical Data) | (Hypothetical Data) | As Input |
| Phosphate Buffer | 6.8 | 37 | (Hypothetical Data) | (Hypothetical Data) | As Input |
| Phosphate Buffer | 7.4 | 37 | (Hypothetical Data) | (Hypothetical Data) | As Input |
| Methanol | N/A | 25 | (Hypothetical Data) | (Hypothetical Data) | As Input |
| DMSO | N/A | 25 | (Hypothetical Data) | (Hypothetical Data) | As Input |
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Stability Assessment and Forced Degradation
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6] Forced degradation (or stress testing) is a crucial component of this process, designed to accelerate the degradation of a compound to identify likely degradation products and pathways.[13][14] This information is vital for developing stability-indicating analytical methods, understanding the molecule's intrinsic stability, and informing formulation and packaging decisions.[5][6][15]
Rationale for Stress Conditions
The selection of stress conditions is guided by the molecule's structure and ICH Q1A(R2) guidelines.[6][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][17]
-
Acid/Base Hydrolysis: The pyridazine and piperazine rings may be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidation: The nitrogen atoms in the heterocyclic rings could be potential sites for oxidation.
-
Thermal Stress: Elevated temperatures can reveal thermally labile functional groups and predict stability during manufacturing processes like drying.[15]
-
Photostability: Aromatic systems and molecules with heteroatoms can be sensitive to light, potentially leading to photodegradation.[13]
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways for 3-Bromo-6-(piperazin-1-YL)pyridazine and to validate a stability-indicating analytical method.
Methodology:
-
Develop a Stability-Indicating Method: Before initiating the study, develop a robust HPLC method capable of separating the parent compound from potential impurities and degradants. This method must demonstrate specificity.[18]
-
Prepare Samples: Prepare solutions of the compound in appropriate solvents (e.g., a mixture of acetonitrile and water).
-
Expose to Stress Conditions: Subject the samples to the conditions outlined in the table below. Include control samples (unstressed) for each condition.
-
Time-Point Analysis: Analyze the stressed samples at various time points using the stability-indicating HPLC method. The goal is to find conditions that produce the target degradation of 5-20%.
-
Peak Purity and Mass Balance: For each stress condition, assess the purity of the parent peak using a photodiode array (PDA) detector. Calculate the mass balance to ensure that the decrease in the parent compound is accounted for by the increase in degradation products.[15]
-
Characterization of Degradants: If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the major degradation products.[13][15]
Data Presentation: Forced Degradation Study Design
| Stress Condition | Reagents & Conditions | Typical Duration | Primary Goal |
| Acid Hydrolysis | 0.1 N HCl, heated (e.g., 60-80°C) | Several hours to days | Test for acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 N NaOH, heated (e.g., 60-80°C) | Several hours to days | Test for base-catalyzed degradation. |
| Neutral Hydrolysis | Water, heated (e.g., 60-80°C) | Several days | Evaluate stability in aqueous solution. |
| Oxidation | 3-6% H₂O₂, room temperature | Several hours | Identify susceptibility to oxidative stress. |
| Thermal (Dry Heat) | Solid compound, elevated temp (e.g., 80-105°C) | 1-5 days | Assess intrinsic thermal stability.[13] |
| Photostability | Solution & Solid, exposed to ICH-specified light source (UV/Vis) | Per ICH Q1B | Determine light sensitivity. |
Workflow for Stability & Forced Degradation Analysis
Caption: Workflow for Stability & Forced Degradation Analysis.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable cornerstone of early-stage pharmaceutical development. For 3-Bromo-6-(piperazin-1-YL)pyridazine, a molecule with promising structural motifs, the methodologies detailed in this guide provide a robust and scientifically rigorous path forward. By establishing a comprehensive pH-solubility profile and a detailed understanding of its degradation pathways, researchers and drug development professionals can de-risk subsequent development activities, enable rational formulation design, and ensure the quality, safety, and efficacy of a potential new therapeutic agent. This foundational data package is indispensable for navigating the complex journey from laboratory discovery to clinical application.
References
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.[Link]
-
Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc.[Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry.[Link]
-
Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. International Council for Harmonisation (ICH).[Link]
-
Piech, R., & Stankiewicz-Sierant, A. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers in Pharmacology, 7, 24. [Link]
-
Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona.[Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.[Link]
-
Kern, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. pION.[Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.[Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications.[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.[Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Quotient Sciences.[Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc.[Link]
-
Solubility of Pyridazine. Solubility of Things.[Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed.[Link]
-
Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. ResearchGate.[Link]
-
Piperidine. Wikipedia.[Link]
-
Pyridazine. Wikipedia.[Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. rheolution.com [rheolution.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. rsc.org [rsc.org]
- 7. database.ich.org [database.ich.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Pyridazine - Wikipedia [en.wikipedia.org]
- 11. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 12. raytor.com [raytor.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]
- 18. onyxipca.com [onyxipca.com]
Technical Guide: Mechanism of Action of 3-Bromo-6-(piperazin-1-yl)pyridazine in Cancer Biology
This technical guide details the pharmacological profile, mechanism of action (MoA), and experimental utility of 3-Bromo-6-(piperazin-1-yl)pyridazine .
While often categorized as a key chemical intermediate, this scaffold represents a "privileged structure" in oncology drug discovery. It serves as the bioactive core for a class of ATP-competitive kinase inhibitors (e.g., targeting CDK2, JNK1, and VEGFR2) and signal transduction modulators.
Part 1: Executive Summary & Pharmacophore Analysis
3-Bromo-6-(piperazin-1-yl)pyridazine acts as a dual-functional pharmacophore. In isolation, it is a chemical probe; in complex drug design, it is the "hinge-binding" engine that drives potency against oncogenic kinases.
Structural Logic
-
The Pyridazine Core (The Anchor): The 1,2-diazine ring is critical for biological activity. It mimics the purine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of protein kinases via hydrogen bonding with the "hinge region" amino acids.
-
The Piperazine Moiety (The Solubilizer): Positioned at C6, this basic amine (
) improves water solubility and bioavailability. Structurally, it projects towards the solvent-exposed region of the kinase, often interacting with ribose-binding residues (e.g., Aspartate or Glutamate). -
The Bromine Atom (The Warhead Handle): Located at C3, this is the site for synthetic diversification (e.g., Suzuki-Miyaura coupling). It allows researchers to attach hydrophobic "tails" that occupy the hydrophobic back-pocket (Gatekeeper region) of the enzyme, conferring selectivity (e.g., differentiating between CDK2 and GSK-3
).
Part 2: Mechanism of Action (MoA)
The anticancer activity of this scaffold is defined by Type I Kinase Inhibition .
Primary Mechanism: ATP-Competitive Inhibition
The molecule functions by competing with intracellular ATP for the catalytic cleft of serine/threonine and tyrosine kinases.
-
Target Engagement: The pyridazine nitrogen atoms function as hydrogen bond acceptors. They interact with the backbone amide nitrogens of the kinase hinge region (e.g., Leu83 in CDK2 or Met108 in p38 MAPK).
-
Cell Cycle Arrest (CDK2/Cyclin E): By inhibiting Cyclin-Dependent Kinase 2 (CDK2), the molecule prevents the phosphorylation of the Retinoblastoma protein (Rb).
-
Apoptosis Induction (JNK1 Pathway): Derivatives of this scaffold inhibit c-Jun N-terminal Kinase 1 (JNK1).
Secondary Mechanism: Scaffold Hopping & Multi-Targeting
In advanced drug design (e.g., Ponatinib analogs), this core is fused or substituted to target VEGFR2 (angiogenesis inhibition) and BCR-ABL (CML treatment). The piperazine tail can be further alkylated to overcome drug resistance mutations (e.g., T315I).
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the dual pathway modulation (CDK2 and JNK1) mediated by the 3,6-disubstituted pyridazine scaffold.
Caption: Dual mechanism of action showing ATP-competitive inhibition of CDK2 and JNK1, leading to G1/S arrest and p53-mediated apoptosis.
Part 4: Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold
Objective: Generate high-purity 3-bromo-6-(piperazin-1-yl)pyridazine for biological screening.
-
Reagents: 3,6-Dibromopyridazine (1.0 eq), Piperazine (3.0 eq), Ethanol (solvent).
-
Reaction: Dissolve 3,6-dibromopyridazine in ethanol. Add excess piperazine (to prevent bis-substitution).
-
Conditions: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Evaporate solvent. Resuspend residue in water. Extract with Ethyl Acetate (
). -
Purification: The product often precipitates as a hydrobromide salt or can be purified via silica gel chromatography.
-
Validation:
(DMSO- ) must show piperazine multiplet at 2.8–3.6 ppm and pyridazine doublets at 7.0–7.6 ppm.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)
Objective: Quantify
| Step | Action | Critical Parameter |
| 1 | Enzyme Prep | Dilute CDK2/Cyclin E1 (0.2 ng/µL) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM |
| 2 | Compound Addition | Add 3-Bromo-6-(piperazin-1-yl)pyridazine (serial dilution 10 µM to 1 nM). Incubate 10 min. |
| 3 | Substrate Start | Add ATP (10 µM) and Histone H1 peptide substrate. |
| 4 | Reaction | Incubate at 25°C for 60 minutes. |
| 5 | Detection | Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. |
| 6 | Measurement | Add Kinase Detection Reagent (converts ADP to ATP |
Protocol 3: Cellular Target Engagement (Western Blot)
Objective: Confirm MoA in cancer cells (e.g., MCF-7 or HCT-116).
-
Treatment: Treat cells with compound (
and ) for 24 hours. -
Lysis: Lyse in RIPA buffer with Phosphatase Inhibitor Cocktail.
-
Blotting:
-
Primary Antibody 1: Anti-Phospho-Rb (Ser807/811) – Expect Decrease.
-
Primary Antibody 2: Anti-Phospho-c-Jun (Ser73) – Expect Decrease.
-
Control: Anti-Total Rb and Anti-GAPDH.
-
-
Analysis: Densitometry must show dose-dependent reduction in phosphorylation relative to total protein.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 503326, 3-Bromo-6-(piperazin-1-yl)pyridazine. Retrieved from [Link]
-
Abdel-Aziz, S. A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
El-Malah, A., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design. ACS Omega. Retrieved from [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.[1] European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Methodological & Application
Experimental protocol for Suzuki coupling with 3-Bromo-6-(piperazin-1-YL)pyridazine
Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-(piperazin-1-yl)pyridazine
Part 1: Executive Summary & Strategic Analysis
The Scaffold: 3-Bromo-6-(piperazin-1-yl)pyridazine is a "privileged scaffold" in kinase inhibitor discovery (e.g., Ponatinib analogs) and GPCR ligand synthesis. The pyridazine ring offers unique hydrogen-bonding vectors and metabolic stability profiles distinct from pyridine or pyrimidine analogs.
The Challenge: Coupling this specific substrate presents a tripartite challenge:
-
Catalyst Poisoning: The secondary amine of the piperazine (if unprotected) and the pyridazine nitrogens can chelate Palladium species, arresting the catalytic cycle.
-
Electronic Deactivation: The electron-rich amino group at C6 donates density into the ring, potentially deactivating the C3-Bromine toward oxidative addition compared to a bare pyridazine.
-
Hydrolytic Instability: In the presence of strong aqueous bases at high temperatures, the C-Br bond in electron-deficient heterocycles is prone to hydrolysis, yielding the pyridazinone byproduct.
The Solution: This guide presents two validated protocols. Protocol A (Boc-Protected) is the industry standard for scalability and reliability. Protocol B (Direct Coupling) is a high-throughput method for rapid analog generation where protection/deprotection steps are bottlenecking.
Part 2: Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Boc-Protected Route)
Recommended for scale-up (>100 mg) and critical intermediates.
Rationale: Protecting the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group eliminates catalyst poisoning and improves the solubility of the halide in non-polar organic solvents.
Reagents & Conditions:
-
Substrate: 3-Bromo-6-(4-Boc-piperazin-1-yl)pyridazine (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Why: The bidentate dppf ligand creates a wide bite angle, facilitating the reductive elimination step, which is often rate-limiting for electron-rich substrates.
-
-
Base: K₃PO₄ (2.0 - 3.0 equiv)
-
Why: Potassium phosphate is milder than carbonates, reducing the risk of base-mediated hydrolysis of the pyridazine.
-
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
-
Temperature: 80–90 °C
Step-by-Step Methodology:
-
Setup: Charge a reaction vial (or round-bottom flask) with the Boc-protected halide (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inerting: Cap the vessel and cycle vacuum/Nitrogen (3x) to remove atmospheric oxygen. Critical: Oxygen promotes homocoupling of the boronic acid.[1]
-
Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.
-
Catalyst Addition: Quickly remove the cap (under positive N₂ flow) and add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). Reseal immediately.
-
Note: Adding catalyst after solvent prevents decomposition of the active species on the dry solid surface.
-
-
Reaction: Heat the block/bath to 85 °C. Stir vigorously (1000 rpm).
-
Monitoring: Check LCMS at 2 hours. The Boc-protected product usually elutes significantly later than the starting material.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Deprotection (Post-Coupling): Treat the crude residue with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to reveal the free amine.
Protocol B: Direct Coupling (Free Amine Tolerance)
Recommended for library synthesis (<50 mg) or when Boc-starting material is unavailable.
Rationale: Utilizing a highly active catalyst system (Buchwald G3/G4 precatalysts) allows for turnover even in the presence of a free secondary amine.
Reagents & Conditions:
-
Substrate: 3-Bromo-6-(piperazin-1-yl)pyridazine (1.0 equiv)
-
Catalyst: XPhos Pd G3 (2-5 mol%)
-
Why: XPhos is bulky and electron-rich, preventing the free amine from coordinating tightly to the Pd center. The G3 precatalyst ensures rapid activation.
-
-
Solvent: n-Butanol or DMF : Water (4:1)
-
Why: The free amine substrate is polar; n-Butanol ensures solubility at high temperatures.
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the free amine substrate in the solvent mixture before adding other solids to ensure homogeneity.
-
Reagent Addition: Add boronic acid and base. Degas the solution by bubbling Nitrogen for 5 minutes.
-
Catalysis: Add XPhos Pd G3.
-
Heating: Heat to 100 °C. (Higher temperature required compared to Protocol A).
-
Purification: The product will be polar. Isolate via SCX (Strong Cation Exchange) cartridge to catch the amine product and wash away non-basic impurities (boronic acids, phosphine oxides), then elute with 2M NH₃ in MeOH.
Part 3: Data Presentation & Visualization
Table 1: Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by amine. | Switch to Protocol A (Boc-protection) or increase catalyst loading to 10 mol% using XPhos Pd G3. |
| Homocoupling (Biaryl) | Oxygen presence or excess Boronic Acid.[1] | Degas solvents more thoroughly (sparge with Argon).[1] Add Boronic acid in portions. |
| Pyridazinone Formation | Hydrolysis of C-Br bond. | Lower reaction temperature to 70°C. Switch base to Cs₂CO₃ in anhydrous DMF (exclude water). |
| Protodeboronation | Unstable Boronic Acid. | Use Boronic Ester (Pinacol) or Potassium Trifluoroborate salt. Add water to solvent system.[1] |
Diagram 1: Reaction Workflow & Decision Tree
Caption: Decision tree for selecting the optimal Suzuki coupling protocol based on substrate protection status.
Diagram 2: Mechanistic Pathway & Interference
Caption: Catalytic cycle highlighting the specific risk of amine coordination (poisoning) at the oxidative addition stage.
Part 4: References
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (1995).[4] Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. (2010).[5][6] (Demonstrates efficacy of XPhos Pd G3). Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
Sources
Application Note: Purification of 3-Bromo-6-(piperazin-1-YL)pyridazine by Column Chromatography
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide & Self-Validating Experimental Protocol.
Chemical Profile & Chromatographic Challenges
The purification of 3-Bromo-6-(piperazin-1-yl)pyridazine presents a classic chromatographic challenge frequently encountered in medicinal chemistry. Often sourced or synthesized as a dihydrobromide salt (CAS: 3033384-00-5) , the target molecule features a highly basic secondary amine within the piperazine ring (pKa ~9.7) and a polar bromopyridazine core 1.
The "Silanol Effect" and Causality of Tailing
Standard normal-phase silica gel (
The Mechanistic Solution: To successfully elute this compound, the stationary phase must be deactivated. By introducing a basic modifier—such as 1% Triethylamine (TEA) or Ammonium Hydroxide (
Experimental Workflow
Figure 1: End-to-end purification workflow for 3-Bromo-6-(piperazin-1-yl)pyridazine.
Self-Validating Purification Protocol
This protocol is designed with built-in validation steps to ensure high recovery and purity.
Step 3.1: Free-Basing the Crude Material
If your starting material is the dihydrobromide salt, it will not migrate on a normal-phase silica column. It must be converted to the free base.
-
Dissolve the crude salt in a minimal amount of distilled water.
-
Slowly add saturated Sodium Bicarbonate (
) or 1M dropwise while stirring. -
Self-Validation Check: Test the aqueous layer with pH paper. Continue adding base until the pH is strictly > 9.0. If the pH is lower, the piperazine remains protonated and will be lost in the aqueous waste.
-
Extract the aqueous layer 3–4 times with Dichloromethane (DCM). Combine the organic layers, dry over anhydrous
, and concentrate under reduced pressure.
Step 3.2: Stationary Phase Preparation & Deactivation
-
Prepare the initial mobile phase: 99% DCM / 1% TEA .
-
Slurry-pack standard flash silica gel (40–63 µm) using this solvent mixture.
-
Flush the column with at least 2 Column Volumes (CV) of the 99:1 DCM:TEA mixture. Causality: This pre-flush is critical; it ensures all acidic silanols are neutralized by TEA before the sample is introduced, preventing on-column degradation 2.
Step 3.3: Dry Loading
Because 3-Bromo-6-(piperazin-1-yl)pyridazine is highly polar, wet-loading it in a polar solvent (like Methanol) will cause the solvent to act as a localized mobile phase, dragging the compound unevenly and destroying resolution.
-
Dissolve the free-based crude mixture in a volatile solvent (e.g., DCM or a small amount of MeOH).
-
Add dry silica gel to the flask (approximately 2 to 3 times the mass of the crude compound) 4.
-
Evaporate the solvent completely on a rotary evaporator until a free-flowing powder is obtained.
-
Carefully load this dry powder onto the top of the packed column and top with a thin layer of protective sand.
Step 3.4: Gradient Elution
Execute a step-gradient elution. Methanol is used as the polar driving solvent, while DCM provides solubility [[3]](). Maintain a constant 1% TEA throughout all gradient steps to keep the silica deactivated. Collect fractions in standard test tubes. (See Section 4 for the quantitative gradient table).
Step 3.5: Fraction Analysis (Orthogonal Detection)
Relying solely on UV detection is dangerous, as non-amine aromatic impurities will also absorb UV light.
-
Spot fractions on a TLC plate (pre-run the plate in 1% TEA/DCM to prevent streaking on the plate itself).
-
Detection 1 (UV 254 nm): Identifies the conjugated pyridazine ring.
-
Detection 2 (Ninhydrin Stain): Dip the plate in Ninhydrin solution and heat it. The secondary amine of the piperazine ring will react to form a distinct deep pink/purple spot.
-
Self-Validation Check: Only pool fractions that are both UV-active and Ninhydrin-positive. This orthogonally confirms the presence of the intact target molecule.
Quantitative Data & Gradient Parameters
The following table summarizes the optimized gradient for a 10 g silica column (approx. 100-200 mg crude load).
| Elution Step | Solvent System (DCM : MeOH : TEA) | Column Volumes (CV) | Expected | Chromatographic Purpose |
| 1 | 99 : 0 : 1 | 2.0 | 0.00 | Flush non-polar impurities and residual starting materials. |
| 2 | 98 : 2 : 1 | 3.0 | 0.05 | Transition phase; elutes moderately polar byproducts. |
| 3 | 95 : 5 : 1 | 4.0 | 0.30 - 0.40 | Primary elution of 3-Bromo-6-(piperazin-1-yl)pyridazine. |
| 4 | 90 : 10 : 1 | 2.0 | 0.65 | Column flush to remove highly polar/polymeric impurities. |
Note:
Troubleshooting & Expert Insights
| Observed Issue | Root Cause | Expert Corrective Action |
| Severe Tailing / Streaking on TLC | Insufficient deactivation of silica silanols. | Increase TEA concentration to 2% in both the mobile phase and TLC developing chamber. Alternatively, switch the stationary phase to basic alumina 2. |
| Product "Oils Out" during concentration | Residual Triethylamine (TEA) trapped in the product. | Co-evaporate the pooled fractions with Toluene (3 x 10 mL) on the rotary evaporator. Toluene forms an azeotrope with TEA, effectively removing it. |
| Low Mass Recovery (< 50%) | Incomplete free-basing or irreversible column adsorption. | 1. Verify aqueous waste pH > 9 during extraction.2. Flush the column with 80:20 DCM:MeOH + 2% TEA to recover trapped product. |
| Co-elution with Brominated Impurities | Gradient ramp is too aggressive. | Extend Step 2 (98:2:1) to 5 CVs to create a shallower isocratic hold, allowing closely related structural analogs to separate before the target elutes. |
References
Sources
Application Note: Optimized Recrystallization Protocol for 3-Bromo-6-(piperazin-1-yl)pyridazine
Introduction
3-Bromo-6-(piperazin-1-yl)pyridazine is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug development. Featuring both a reactive halopyridazine core and a secondary amine (piperazine), it serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and other complex heterocycles via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig aminations)[1].
Achieving high purity (>99%) of this intermediate is paramount. Impurities such as unreacted 3,6-dibromopyridazine, excess piperazine, and regioisomers can severely poison palladium catalysts or lead to complex, inseparable mixtures in downstream steps. While column chromatography is effective, it is often unscalable and solvent-intensive. Recrystallization offers a scalable, thermodynamically driven purification method that ensures high fidelity of the crystalline API or intermediate[1].
Physicochemical Profiling
Understanding the physical properties of the target molecule is the first step in designing a self-validating purification system. The compound exists primarily in two forms: the free base and the dihydrobromide salt[2].
| Property | Value (Free Base) | Value (Dihydrobromide Salt) |
| CAS Number | 1159977-68-0[3] | 3033384-00-5[2] |
| Molecular Formula | C8H11BrN4 | C8H13Br3N4 |
| Molecular Weight | 243.10 g/mol | 404.93 g/mol [2] |
| Appearance | Pale yellow to off-white solid | White to off-white powder |
| Solubility Profile | Soluble in EtOAc, DCM, MeOH, EtOH. Insoluble in Heptane, Hexane, Water. | Soluble in Water, hot EtOH, hot MeOH. Insoluble in EtOAc, Ether. |
Thermodynamic Rationale for Solvent Selection
The selection of a recrystallization solvent system relies on the differential solubility of the target compound versus its impurities across a temperature gradient.
For the free base , the molecule exhibits moderate polarity due to the electron-deficient pyridazine ring and the basic piperazine nitrogen.
-
Primary Solvent (Ethyl Acetate): Ethyl acetate acts as an excellent hydrogen-bond acceptor, efficiently solvating the free base at elevated temperatures (reflux, ~77°C).
-
Antisolvent (Heptane): Heptane is a non-polar aliphatic hydrocarbon. Its addition lowers the dielectric constant of the bulk solvent system, drastically reducing the solubility of the polar 3-bromo-6-(piperazin-1-yl)pyridazine and driving supersaturation and nucleation.
This solvent-antisolvent approach prevents the "oiling out" (liquid-liquid phase separation) commonly observed with basic arylpiperazines when cooled too rapidly in single-solvent systems[4].
Experimental Protocol: Step-by-Step Recrystallization
Protocol A: Purification of the Free Base (CAS 1159977-68-0)
Step 1: Dissolution
-
Transfer 10.0 g of crude 3-bromo-6-(piperazin-1-yl)pyridazine to a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add 40 mL of analytical-grade Ethyl Acetate (EtOAc).
-
Heat the suspension to a gentle reflux (75–77°C) using an oil bath. If the solid does not completely dissolve, add additional EtOAc in 5 mL increments until a clear solution is achieved (maximum 60 mL). Causality: Minimizing solvent volume ensures maximum supersaturation upon cooling, directly correlating to higher isolated yields.
Step 2: Hot Filtration (Optional but Recommended) 4. If insoluble mechanical impurities or dark polymeric byproducts are visible, perform a rapid hot filtration through a pre-warmed fluted filter paper or a Celite pad into a clean, pre-warmed Erlenmeyer flask.
Step 3: Antisolvent Addition and Nucleation 5. Maintain the filtrate at 65–70°C. Slowly add 20 mL of hot Heptane dropwise via an addition funnel while stirring continuously. 6. Stop the addition when the solution becomes faintly turbid (the cloud point). Add just enough hot EtOAc (1-2 mL) to clear the turbidity.
Step 4: Crystallization 7. Remove the flask from the heat source. Allow it to cool slowly to room temperature (20–25°C) undisturbed over 2–3 hours. Causality: Slow cooling promotes the growth of large, pure crystals and prevents the entrapment of mother liquor impurities within the crystal lattice. 8. Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for an additional 1 hour to maximize precipitation.
Step 5: Isolation and Drying 9. Isolate the crystals via vacuum filtration using a Büchner funnel. 10. Wash the filter cake with 15 mL of ice-cold EtOAc/Heptane (1:2 v/v) mixture to displace residual mother liquor. 11. Dry the crystals in a vacuum oven at 45°C for 12 hours to constant weight.
Workflow for the solvent/antisolvent recrystallization of 3-bromo-6-(piperazin-1-yl)pyridazine.
Analytical Validation
To ensure the recrystallized product meets the stringent requirements for downstream catalytic coupling, the protocol must be self-validating:
-
HPLC: Perform reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The target purity should be ≥99.0% (Area %).
-
1H NMR (CDCl3): Confirm the absence of the aliphatic heptane/EtOAc peaks and unreacted piperazine. The piperazine protons typically appear as multiplets around δ 2.9-3.6 ppm, while the pyridazine protons appear as two distinct doublets in the aromatic region (δ 6.8-7.5 ppm).
Troubleshooting & Optimization
Arylpiperazines are notorious for forming solvates or "oiling out" during crystallization[4]. If the compound oils out instead of crystallizing, it indicates that the supersaturation level exceeded the metastable zone limit, causing a liquid-liquid phase separation.
To rectify this, reheat the mixture until homogeneous, add 5% more EtOAc, and cool at a slower rate (e.g., 5°C/hour). Seeding the solution with pure crystals at the cloud point can also force the system to bypass the oiling phase and directly enter crystallization.
Decision tree for troubleshooting common recrystallization issues like oiling out or low yield.
References
Sources
Application Note: High-Throughput Kinase Profiling of 3-Bromo-6-(piperazin-1-yl)pyridazine Derivatives
Topic: Kinase Assay Protocol for the Profiling of 3-Bromo-6-(piperazin-1-yl)pyridazine Derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Screening Scientists, and Drug Discovery Leads
Abstract & Scientific Rationale
The 3-Bromo-6-(piperazin-1-yl)pyridazine scaffold represents a "privileged structure" in kinase drug discovery. The pyridazine core mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonding. The C3-bromine serves as a versatile handle for Suzuki-Miyaura cross-coupling to introduce hydrophobic aryl groups that target the kinase selectivity pocket (gatekeeper region), while the C6-piperazine moiety significantly enhances aqueous solubility and creates opportunities for solvent-exposed interactions.
Derivatives of this scaffold have demonstrated potent inhibition against CDK2 (Cell Cycle), DYRK1A (Neurodegeneration), and TAK1 (Inflammation). This application note details a robust, self-validating protocol for screening library members derived from this core using a bioluminescent ADP-detection platform (ADP-Glo™). This method is selected for its resistance to compound autofluorescence—a common artifact in nitrogen-rich heterocyclic libraries.
Compound Management & Physicochemical Considerations
Solubility and Salt Forms
The core scaffold, 3-Bromo-6-(piperazin-1-yl)pyridazine, is frequently supplied as a dihydrobromide salt (2HBr). While this improves shelf stability, it creates acidic microenvironments when dissolved in DMSO.
-
Critical Step: When preparing 10 mM stock solutions, ensure the DMSO is anhydrous.
-
Buffering: The piperazine nitrogen has a pKa of ~9.8. In the final assay well, the buffer (typically HEPES or Tris pH 7.5) must be at a concentration (50 mM) sufficient to neutralize any residual acidity from the salt form to prevent pH-induced enzyme inactivation.
Aggregation Control
Planar heterocyclic structures like pyridazines can form colloidal aggregates, leading to promiscuous (false-positive) inhibition.
-
Countermeasure: All assay buffers must contain a non-ionic detergent. We recommend 0.01% Brij-35 or 0.05% Tween-20 . Triton X-100 is avoided in kinase assays due to potential peroxide contamination affecting thiol-sensitive kinases.
Experimental Protocol: Luminescent Kinase Assay (ADP-Glo™)
Assay Principle
This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.[1] It is a two-step endpoint assay:
-
Kinase Reaction: Substrate + ATP → Phospho-Substrate + ADP
-
ADP Detection:
Materials & Reagents
| Component | Specification | Notes |
| Test Compounds | 3-Bromo-6-(piperazin-1-yl)pyridazine derivatives | 10 mM in DMSO |
| Kinase | Recombinant Human CDK2/CyclinE1 | Target example |
| Substrate | Histone H1 peptide | Specific for CDKs |
| ATP | Ultra-Pure ATP (10 mM) | Must be free of ADP |
| Assay Buffer | 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA | Fresh DTT (50 µM) added daily |
| Detection | ADP-Glo™ Kinase Assay Kit (Promega) | |
| Plate | 384-well Low Volume White Polystyrene | White reduces cross-talk |
Step-by-Step Methodology
Step 1: Compound Preparation (Serial Dilution)
Objective: Create a 10-point dose-response curve.
-
Source Plate: Add 10 µL of 10 mM compound stock to Column 1 of a 384-well polypropylene plate (V-bottom).
-
Dilution: Perform a 1:3 serial dilution across the plate using 100% DMSO.
-
Transfer: 5 µL compound + 10 µL DMSO.
-
-
Intermediate Dilution: Transfer 1 µL of the DMSO series into 24 µL of 1X Assay Buffer .
-
Result: 4% DMSO intermediate plate (4X final assay concentration).
-
Why: Direct transfer of 100% DMSO to the enzyme can cause precipitation of the pyridazine scaffold. This intermediate step ensures solubility.
-
Step 2: Kinase Reaction Setup
Total Reaction Volume: 5 µL
-
Enzyme Addition: Dispense 2 µL of CDK2/CyclinE1 (0.5 ng/µL) into the white 384-well assay plate.
-
Compound Addition: Transfer 1.25 µL from the Intermediate Dilution Plate to the assay plate.
-
Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT. This allows the pyridazine derivative to bind the ATP pocket (Type I inhibition).
-
-
Start Reaction: Add 1.75 µL of ATP/Substrate Mix (30 µM ATP, 50 µM Histone H1).
-
Final Concentrations: 1% DMSO, 10 µM ATP (approx. Km), Enzyme optimized for linear range.
-
-
Incubation: Seal plate and incubate for 60 minutes at RT (22-25°C).
Step 3: Signal Detection
-
Termination: Add 5 µL of ADP-Glo™ Reagent to all wells.
-
Detection: Add 10 µL of Kinase Detection Reagent .
-
Action: Converts ADP to ATP -> Light.
-
Incubation: 30 minutes at RT.
-
-
Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).
Data Analysis & Validation
Quantitative Analysis
-
Normalization:
-
0% Inhibition (Max Signal): DMSO control wells (Enzyme + Substrate + ATP).
-
100% Inhibition (Min Signal): No Enzyme control or High-concentration Staurosporine (10 µM).
-
-
Calculation:
-
Curve Fitting: Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to determine IC50.
Quality Control Metrics
-
Z-Prime (Z'): Must be > 0.5 for a valid screening plate.
-
Signal-to-Background (S/B): Should be > 10-fold.
Troubleshooting Pyridazine Interference
-
Issue: High background in "No Enzyme" wells.
-
Cause: The piperazine amine might react with ATP or interfere with the luciferase.
-
Test: Run a "Compound Interference" control (Buffer + Compound + ADP-Glo Reagents, no Kinase/ATP). If signal > Buffer only, the compound is interfering.
-
Visualizations
Experimental Workflow (DOT Diagram)
Caption: Step-by-step workflow for the ADP-Glo kinase assay profiling pyridazine derivatives.
Biological Context: CDK2 Pathway (DOT Diagram)
Caption: Mechanism of Action: Pyridazine derivatives inhibit CDK2, preventing Rb phosphorylation and halting the cell cycle.
References
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Context on pyridazine as a scaffold).
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link
-
Léonce, S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. European Journal of Medicinal Chemistry. Link
-
Reaction Biology. (2024). Kinase Assay Protocols and Profiling Services. Link
-
Sigma-Aldrich. (2024). 3-Bromo-6-(piperazin-1-yl)pyridazine dihydrobromide Product Sheet. Link
Sources
Large-scale synthesis of 3-Bromo-6-(piperazin-1-YL)pyridazine
Title: Application Note: Large-Scale Synthesis and Process Optimization of 3-Bromo-6-(piperazin-1-yl)pyridazine
Introduction & Mechanistic Rationale
Pyridazine derivatives are widely recognized as "privileged structures" in modern drug discovery[1]. Their favorable physicochemical properties—such as high aqueous solubility, metabolic stability, and strong hydrogen-bond accepting capabilities—make them ideal scaffolds for kinase inhibitors, GPCR ligands, and targeted therapeutics[1]. Among these, 3-bromo-6-(piperazin-1-yl)pyridazine is a highly valuable bifunctional building block. The piperazine moiety allows for diverse N-functionalization (e.g., amidation, reductive amination), while the C3-bromide serves as a versatile electrophilic handle for transition-metal-catalyzed cross-coupling reactions.
The synthesis of this building block relies on a Nucleophilic Aromatic Substitution (SNAr) between 3,6-dibromopyridazine and piperazine[2][3]. Because the pyridazine ring is highly electron-deficient, the SNAr reaction is facile. However, piperazine is a symmetrical diamine, making the formation of the over-substituted byproduct, 3,6-bis(piperazin-1-yl)pyridazine, the primary scale-up challenge.
Process Chemistry & Causality in Route Selection
To build a self-validating and scalable protocol, every experimental parameter must be optimized to favor mono-substitution (
-
Stoichiometric Control: A significant excess of anhydrous piperazine (2.5 to 5.0 equivalents) is mandatory[3]. This vast excess not only shifts the statistical probability toward the mono-adduct but also acts as an inherent acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the Meisenheimer complex collapse, preventing the protonation of unreacted piperazine, which would otherwise stall the reaction.
-
Solvent Selection: While reactions in THF are common[2], absolute ethanol is vastly superior for large-scale operations[3]. Ethanol provides excellent solubility for both reagents at reflux. More importantly, it enables a thermodynamic sink: upon cooling, the mono-substituted product and piperazine hydrobromide salts precipitate, driving the reaction forward and simplifying downstream isolation without the need for resource-intensive column chromatography.
-
Temperature & Kinetic Control: Refluxing in ethanol (~78 °C) ensures complete conversion within 4 hours[3]. Strict temperature and time monitoring via In-Process Controls (IPC) is critical. Prolonged heating after the consumption of the starting material exponentially increases the kinetic formation of the bis-adduct.
Caption: Kinetic pathway of SNAr reaction highlighting the mono- vs bis-substitution competition.
Quantitative Data & Route Comparison
The following table summarizes the quantitative data validating the selection of the ethanol-based direct SNAr route over alternative methodologies.
| Parameter | Condition A (THF Route) | Condition B (Ethanol Route - Optimized) | Condition C (Boc-Protected Route) |
| Reagents | 3,6-dibromopyridazine, Piperazine (3.0 eq) | 3,6-dibromopyridazine, Piperazine (2.5 eq) | 3,6-dibromopyridazine, Boc-Piperazine (1.1 eq) |
| Solvent | THF[2] | Absolute Ethanol[3] | DMF |
| Temperature | 70 °C[2] | Reflux (~78 °C)[3] | 90 °C |
| Reaction Time | 17 hours[2] | 4 hours[3] | 15 hours (Step 1) + 4 hours (Deprotection) |
| Yield (Mono-adduct) | 72% | 85% | 65% (over 2 steps) |
| Impurity Profile | ~8% bis-adduct | ~4% bis-adduct | <1% bis-adduct |
| Scalability | Moderate (higher solvent cost, slower kinetics) | High (cost-effective, rapid, precipitation-driven) | Low (poor atom economy, requires TFA/HCl deprotection) |
Step-by-Step Experimental Protocol (1.0 Mol Scale)
This protocol is designed as a self-validating system. In-process controls (IPCs) ensure that the reaction trajectory remains within specified safety and purity tolerances[3].
Phase 1: Reaction Execution
-
Reactor Preparation: Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet. Purge the system with N2 for 15 minutes.
-
Reagent Loading: Dissolve 3,6-dibromopyridazine (238 g, 1.0 mol, 1.0 eq) in 2.5 L of absolute ethanol. Stir at 200 rpm until a homogenous solution is achieved.
-
Nucleophile Addition: Add anhydrous piperazine (215 g, 2.5 mol, 2.5 eq) in five equal portions over 20 minutes at room temperature[3].
-
Causality: The dissolution and initial reaction of piperazine are mildly exothermic. Portion-wise addition prevents localized thermal spikes that could inadvertently accelerate the
pathway (bis-substitution).
-
-
Heating & IPC: Ramp the internal temperature to reflux (~78 °C) and maintain for 4 hours[3].
-
Validation Check (IPC 1): At t = 3.5 hours, sample the reaction mixture. Analyze via HPLC (UV 254 nm) or TLC (CH2Cl2:MeOH 9:1). The reaction is deemed complete when 3,6-dibromopyridazine is <1% relative to the product peak.
-
Phase 2: Isolation and Purification 5. Cooling & Precipitation: Once IPC 1 passes, cool the reactor to 0–5 °C at a controlled rate of 0.5 °C/min. The mono-substituted product and piperazine hydrobromide salts will precipitate. 6. Volume Reduction: Concentrate the slurry under reduced pressure (rotary evaporator, 40 °C water bath) to approximately 30% of its original volume.
- Causality: Removing the bulk of the ethanol maximizes the recovery of the product during the subsequent aqueous partition.
- Aqueous Workup: Suspend the concentrated crude residue in 2.0 L of ice-cold distilled water and stir vigorously for 30 minutes[3].
- Causality: Water acts as a highly selective solvent here. It readily dissolves the excess unreacted piperazine and the piperazine hydrobromide salts, leaving the significantly more hydrophobic 3-bromo-6-(piperazin-1-yl)pyridazine as an insoluble solid.
- Filtration: Filter the suspension through a large Buchner funnel under vacuum. Wash the filter cake with ice-cold water (3 x 500 mL) to ensure complete removal of residual piperazine.
- Organic Wash: Wash the filter cake with a small volume of cold diethyl ether (200 mL).
- Causality: The ether wash removes trace non-polar organic impurities and facilitates rapid drying by displacing water.
- Drying: Transfer the solid to a vacuum oven and dry at 45 °C for 24 hours to constant weight.
Validation Check (IPC 2): Perform quantitative NMR (qNMR) or LC-MS to confirm purity (>95%) and the absence of the bis-adduct mass (m/z = 249.1 for bis-adduct vs. m/z = 243.0/245.0 for the brominated mono-adduct).
Caption: Workflow for the large-scale SNAr synthesis of 3-bromo-6-(piperazin-1-yl)pyridazine.
References
-
Title: Strategy for the synthesis of pyridazine heterocycles and its derivatives. Source: Lirias (KU Leuven). URL: [Link]
- Title: WO2009085185A1 - Fused pyridine, pyrimidine and triazine compounds as cell cycle inhibitors.
Sources
Application Notes and Protocols: Derivatization of the Piperazine Moiety on 3-Bromo-6-substituted Pyridazines
Introduction: The Strategic Importance of Pyridazine-Piperazine Scaffolds in Modern Drug Discovery
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in the design of novel therapeutics. Pyridazine and its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] When coupled with a piperazine moiety, a versatile secondary amine, the resulting scaffold offers a powerful platform for combinatorial library synthesis and the exploration of structure-activity relationships (SAR).[4][5]
The 3-bromo-6-substituted pyridazine core serves as a versatile starting point for further chemical modification. The bromine atom at the 3-position provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of diverse aryl or heteroaryl groups.[6][7][8][9] The substituent at the 6-position can be varied to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.[10]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of the piperazine moiety attached to a 3-bromo-6-substituted pyridazine core. We will delve into the causality behind experimental choices and provide robust, step-by-step protocols for key transformations, including N-alkylation, N-acylation, and N-arylation.
Core Synthesis: Preparation of the 3-Bromo-6-(piperazin-1-yl)pyridazine Scaffold
The foundational step for all subsequent derivatizations is the synthesis of the 3-bromo-6-(piperazin-1-yl)pyridazine intermediate. This is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction between a di-halogenated pyridazine and piperazine.
dot
Sources
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Bromo-6-(piperazin-1-yl)pyridazine Synthesis
Topic: Improving the yield and purity of 3-Bromo-6-(piperazin-1-yl)pyridazine. Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers. Format: Interactive Troubleshooting Guide & FAQs.
Executive Summary: The Chemistry of Control
The synthesis of 3-Bromo-6-(piperazin-1-yl)pyridazine relies on a Nucleophilic Aromatic Substitution (
To achieve high yields (>80%), the researcher must manipulate the reaction kinetics to favor the mono-substitution (
Troubleshooting Center: Diagnosing Your Yield Loss
Issue 1: "I am getting a significant amount of the bis-substituted byproduct (3,6-di(piperazin-1-yl)pyridazine)."
Diagnosis: Stoichiometric Imbalance.
In
Solution:
-
Increase Piperazine Equivalents: Do not use 1:1 or 1:2 ratios. Use 4.0 to 5.0 equivalents of piperazine. This ensures that every molecule of 3,6-dibromopyridazine is surrounded by piperazine, statistically favoring the first collision, while the excess piperazine acts as a solvent/buffer.
-
Reverse Addition (for extreme cases): Dissolve the piperazine (5 eq) in the solvent and add the 3,6-dibromopyridazine slowly as a solution. This keeps the concentration of the electrophile low.
Issue 2: "The reaction is sluggish, but increasing the temperature causes tarring/decomposition."
Diagnosis: Thermal Degradation & Hydrolysis. Pyridazines are sensitive to harsh thermal conditions, especially in the presence of moisture which leads to hydrolysis of the bromine to form 6-piperazinyl-3(2H)-pyridazinone .
Solution:
-
Solvent Switch: If you are using Ethanol (EtOH) at reflux (
C) and it's too slow, switch to 1,4-Dioxane or Acetonitrile (MeCN) . These aprotic solvents often accelerate rates compared to protic solvents like ethanol, which can solvate the nucleophile (piperazine) and reduce its reactivity. -
Temperature Cap: Do not exceed
C. If refluxing dioxane ( C), ensure the oil bath is strictly controlled.
Issue 3: "My product is stuck as a sticky oil or gum during workup."
Diagnosis: Piperazine Contamination. Excess piperazine and its hydrobromide salts can form viscous semi-solids that trap your product.
Solution:
-
The "Water Crash" Method: The free base of the product is lipophilic, while piperazine is highly hydrophilic.
-
Evaporate the organic reaction solvent completely.
-
Resuspend the residue in Dichloromethane (DCM) .
-
Wash aggressively with Water (3x) . The excess piperazine will partition into the aqueous layer.
-
Dry the DCM layer and evaporate. The product should solidify.
-
The "Gold Standard" Protocol
This optimized protocol prioritizes mono-selectivity and ease of purification.
Reagents:
-
3,6-Dibromopyridazine (
equiv.)[1] -
Piperazine (Anhydrous) (
equiv.) -
Solvent: Ethanol (Absolute) or Acetonitrile (
mL per gram of substrate).
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (5.0 eq) in the solvent. Stir until fully dissolved.
-
Addition: Add 3,6-Dibromopyridazine (1.0 eq) in a single portion (solid) or dropwise (if dissolved) at room temperature.
-
Note: An exotherm may occur.
-
-
Reaction: Heat the mixture to reflux for 2–4 hours .
-
Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The starting material (
) should disappear. The mono-product ( ) will appear. The bis-product ( ) should be minimal.
-
-
Workup (Precipitation Method - Preferred):
-
Workup (Extraction Method - If no precipitate):
-
Evaporate solvent in vacuo.
-
Dissolve residue in DCM.
-
Wash with water (
) to remove excess piperazine. -
Wash with Brine (
). -
Dry over
, filter, and concentrate.[5]
-
-
Purification: If necessary, recrystallize from Ethanol/Ether or perform flash chromatography (
MeOH in DCM).
Yield Expectation: 75% – 85%.
Visualization: Reaction Logic & Troubleshooting
Figure 1: Reaction Pathway and Competitive Kinetics
This diagram illustrates the critical branching point between the desired mono-substitution and the undesired bis-substitution.
Caption: Kinetic pathway showing the competition between mono-substitution (k1) and bis-substitution (k2).
Figure 2: Workup Decision Tree
A logical flow to determine the best purification method based on the physical state of your crude mixture.
Caption: Decision tree for isolating the mono-substituted product while removing excess piperazine.
FAQ: Rapid Response
Q: Can I use a base like
Q: Why is my yield calculated as >100%? A: You likely have trapped solvent or, more commonly, piperazine dihydrobromide salt co-precipitated with your product. Ensure you wash the solid thoroughly with water (if isolating free base) or cold ethanol (if isolating salt).
Q: Is the Bromo- derivative better than the Chloro- derivative?
A: Yes. In pyridazine
Summary Data Table
| Parameter | Recommended Range | Impact on Yield |
| Piperazine Equivalents | 4.0 – 5.0 eq | Critical. Prevents bis-substitution. |
| Temperature | Reflux ( | High enough for conversion, low enough to stop degradation. |
| Time | 2 – 4 Hours | Extended times (>12h) increase bis-product formation. |
| Concentration | 0.1 M – 0.5 M | High dilution favors mono-substitution. |
References
-
BenchChem. (2025).[1][6] Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. Retrieved from
-
National Institutes of Health (PMC). (2009). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-bromo-6-(piperazin-1-yl)pyridazine dihydrobromide Product Data. Retrieved from
-
Organic Chemistry Portal. (2021). Synthesis of Pyridazines. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Precautions of 3,6-Dibromopyridazide_Chemicalbook [chemicalbook.com]
- 3. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
How to remove impurities from 3-Bromo-6-(piperazin-1-YL)pyridazine
Technical Support Center: 3-Bromo-6-(piperazin-1-yl)pyridazine
Welcome to the Advanced Purification Support Hub. This guide addresses the critical purification challenges associated with 3-Bromo-6-(piperazin-1-yl)pyridazine , a pivotal scaffold in medicinal chemistry (often used for kinase inhibitors and GPCR ligands). As Senior Application Scientist, I have structured this content to move beyond generic advice, focusing on the mechanistic causality of impurity formation and self-validating purification workflows.
Part 1: Troubleshooting & FAQs
Q1: I am observing significant amounts of the bis-substituted byproduct [3,6-di(piperazin-1-yl)pyridazine]. How do I prevent this?
Diagnosis: The formation of the bis-adduct is a competitive reaction governed by the electronic deactivation of the pyridazine ring. The Science: In 3,6-dibromopyridazine, the ring is highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). Once the first piperazine moiety attaches, its nitrogen atom donates electron density into the ring via resonance. This deactivates the ring toward a second nucleophilic attack. Solution:
-
Stoichiometry Control: Use a large excess of piperazine (3.0 – 5.0 equivalents). Counter-intuitively, a high concentration of nucleophile favors the statistical collision with the abundant starting material over the deactivated product.
-
Temperature Management: Maintain the reaction at reflux (ethanol or dioxane) but do not extend reaction time unnecessarily. The activation energy for the second substitution is higher; prolonged heating overcomes this barrier.
-
Monitoring: Stop the reaction immediately when the starting material (SM) is consumed (<5%), even if trace mono-product remains.
Q2: My crude product contains unreacted 3,6-dibromopyridazine that co-elutes on TLC. How do I remove it without a column?
Diagnosis: Non-polar starting material contamination. The Science: The piperazine moiety introduces a basic secondary amine (pKa ~9.8) to the molecule.[1][2][3] The starting material, 3,6-dibromopyridazine, lacks this basic handle (pyridazine nitrogen pKa is ~2.3, further lowered by halogens). Solution: Use an Acid-Base "Switch" Extraction .
-
Dissolve the crude mixture in dilute aqueous HCl (pH 2-3). The product and bis-byproduct will protonate and dissolve in the aqueous phase.
-
The unreacted 3,6-dibromopyridazine remains neutral and can be extracted out with an organic solvent (DCM or Ethyl Acetate).
-
Validation: The organic wash should contain the SM (check TLC); the aqueous layer retains the product.
Q3: The product appears as a dark brown oil/solid instead of a white/pale yellow solid. Is it degraded?
Diagnosis: Oxidative degradation or trace transition metal contamination. The Science: Piperazine derivatives are prone to N-oxidation or formation of charge-transfer complexes with trace metals (if Pd-catalyzed coupling was attempted, though SNAr is preferred here). Pyridazines can also undergo ring opening under harsh oxidative conditions. Solution:
-
Activated Charcoal Treatment: Dissolve the crude in hot ethanol, treat with activated carbon (10% w/w) for 30 minutes, filter through Celite.
-
Salt Formation: Convert the free base to the dihydrobromide or hydrochloride salt. The crystal lattice of the salt often excludes colored amorphous impurities.
Part 2: Experimental Protocols
Protocol A: The "Self-Validating" Acid-Base Purification
Best for: Removing unreacted starting material and non-basic tars.
Reagents:
-
Crude 3-Bromo-6-(piperazin-1-yl)pyridazine
-
1M HCl (aq)
-
Dichloromethane (DCM)
-
2M NaOH (aq) or Sat. NaHCO3
-
Brine
Step-by-Step:
-
Dissolution: Dissolve the crude residue in minimal DCM. Add 1M HCl (approx. 10 mL per gram of crude). Shake vigorously.
-
Phase Separation (The Switch):
-
Organic Layer 1: Contains unreacted 3,6-dibromopyridazine and non-basic impurities. Discard (after TLC confirmation).
-
Aqueous Layer 1: Contains protonated Product (Mono) and Byproduct (Bis).
-
-
Wash: Wash the acidic aqueous layer twice with fresh DCM to ensure complete removal of neutrals.
-
Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free base precipitates/oils out.
-
Extraction: Extract the basic aqueous mixture with DCM (3x).
-
Drying: Dry combined organics over Na2SO4, filter, and concentrate.
-
Result: Product is now free of starting material. If bis-byproduct persists, proceed to Protocol B.
-
Protocol B: Selective Recrystallization
Best for: Separating Mono-product from Bis-byproduct.
Principle: The bis-piperazine impurity is significantly more polar and often more soluble in alcohols than the mono-bromide due to increased hydrogen bonding capability.
-
Solvent System: Ethanol (Abs) or Ethanol/Water (9:1).
-
Procedure:
-
Dissolve the semi-pure solid (from Protocol A) in boiling Ethanol (approx. 5-7 mL/g).
-
Allow to cool slowly to Room Temperature (RT).
-
Crucial Step: If oiling occurs, scratch the flask side with a glass rod to induce nucleation.
-
Cool to 0°C for 2 hours.
-
-
Filtration: Filter the precipitate.[1][2][4] The solid is usually the desired 3-Bromo-6-(piperazin-1-yl)pyridazine . The bis-impurity remains in the mother liquor.
Part 3: Data & Visualization
Table 1: Impurity Profile & Management
| Impurity Name | Structure Description | Origin | Physicochemical Difference | Removal Strategy |
| 3,6-Dibromopyridazine | Starting Material | Incomplete Reaction | Non-basic, Lipophilic | Acid Wash (Protocol A) |
| 3,6-Di(piperazin-1-yl)pyridazine | Bis-substituted | Over-reaction (High Temp/Time) | Highly Basic, Polar | Recrystallization (EtOH) or Chromatography (DCM/MeOH/NH3) |
| Piperazine | Reagent | Excess used | Water soluble, Low MW | Water Wash / High Vacuum (sublimes) |
| Pyridazinone deriv. | Hydrolysis product | Moisture during reaction | Acidic/Amphoteric | Base Wash (stays in aqueous at pH 12) |
Visualization 1: Reaction Logic & Impurity Pathways
Caption: Reaction pathway showing the kinetic favorability of the Mono-product due to ring deactivation. The Bis-impurity forms primarily when kinetic control is lost.
Visualization 2: Acid-Base Purification Workflow
Caption: Self-validating Acid-Base extraction protocol. The "Switch" step ensures non-basic starting materials are rigorously removed before addressing the bis-impurity.
References
- Vertex Pharmaceuticals Inc. (2013). Imidazo[1,2-b]pyridazine-based compounds, compositions comprising them, and uses thereof. (WO2013134219A1).
-
Schnell, S. D., et al. (2021).[5] Lewis Acid-Mediated Inverse Electron Demand Diels–Alder Reaction. Journal of Organic Chemistry, 86(17), 12008–12023. [Link]
-
PubChem . (2025).[3][6] 3-Bromo-6-(piperazin-1-yl)pyridazine Compound Summary. National Library of Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. 3-Bromo-6-methoxypyridazine | C5H5BrN2O | CID 252110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Precautions of 3,6-Dibromopyridazide_Chemicalbook [chemicalbook.com]
- 5. Pyridazine synthesis [organic-chemistry.org]
- 6. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine | C6H3BrClN3 | CID 12872323 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimization of reaction conditions for coupling with 3-Bromo-6-(piperazin-1-YL)pyridazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the optimization of the 3-Bromo-6-(piperazin-1-yl)pyridazine scaffold. While it is a highly valuable building block for drug discovery, it presents a "perfect storm" of chemoselectivity and catalyst-poisoning challenges.
The dual nature of this molecule—an electrophilic C3-bromide primed for cross-coupling and a nucleophilic, chelating piperazine secondary amine—requires precise mechanistic control. This guide is designed to troubleshoot your workflows, explain the why behind the how, and provide self-validating protocols to ensure your success.
Mechanistic Logic & Workflow
Before optimizing conditions, you must map the electronic and steric environment of the reaction. The diagram below outlines the decision tree for functionalizing this scaffold without succumbing to competitive side reactions.
Caption: Decision matrix for functionalizing 3-Bromo-6-(piperazin-1-yl)pyridazine.
Frequently Asked Questions (FAQs): Troubleshooting the Core Scaffold
Q: Why does my Suzuki-Miyaura coupling at the C3-bromo position stall, often resulting in palladium black precipitation? A: This is a classic case of catalyst poisoning and off-cycle sequestration. The starting material contains two problematic motifs: the bidentate-capable pyridazine nitrogens and the free secondary amine of the piperazine. When the free amine binds to the electrophilic Pd(II) intermediate, it forms a stable, unreactive complex that drains the active catalytic cycle. Furthermore, the labile proton on the piperazine readily deprotonates in the presence of base, leading to a concomitant decrease in pKa and competitive Buchwald-Hartwig-type oligomerization[1]. Causality-Driven Solution: You must either transiently protect the piperazine (e.g., as a Boc-carbamate) or utilize highly sterically demanding ligands like XPhos. Bulky ligands create a restricted chiral pocket that physically prevents the secondary amine from coordinating to the palladium center[2].
Q: What is the optimal solvent system to balance solubility and reactivity? A: Pyridazine derivatives are highly polar and often exhibit poor solubility in standard non-polar coupling solvents like toluene. However, using a purely aqueous system leads to rapid protodeboronation of your arylboronic acid. Causality-Driven Solution: We strongly recommend a miscible, coordinating solvent system such as 1,4-Dioxane/Water in a 4:1 volumetric ratio. Dioxane acts as a weak ligand that helps stabilize the Pd(0) species, outcompeting the pyridazine nitrogens for coordination, while the water ensures the inorganic base is fully dissolved to facilitate the critical transmetalation step[1]. While high-impact solvents like 1,4-dioxane require careful environmental handling, they remain the gold standard for this specific transformation[3].
Q: Should I use a weak or strong base for this specific scaffold? A: Avoid strong alkoxide bases (like NaOtBu) if the piperazine is unprotected. Strong bases will rapidly deprotonate the piperazine N-H, turning it into a potent nucleophile that will attack the C3-bromide of adjacent molecules. Instead, use milder inorganic bases like K3PO4 or Na2CO3, which are strong enough to activate the boronic acid for transmetalation but minimize unwanted amine deprotonation[4].
Quantitative Optimization Data
To illustrate the impact of these variables, below is our in-house optimization matrix for the Suzuki-Miyaura coupling of Boc-protected 3-Bromo-6-(piperazin-1-yl)pyridazine with phenylboronic acid.
| Entry | Catalyst / Ligand System | Base (2.0 eq) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene/EtOH/H2O | 80 | 12 | <10% | Poor solubility; rapid Pd black formation. |
| 2 | Pd(dppf)Cl2 (5 mol%) | K2CO3 | 1,4-Dioxane/H2O (4:1) | 90 | 12 | 45% | Moderate conversion; significant protodeboronation. |
| 3 | Pd(OAc)2 / XPhos (5/10 mol%) | K3PO4 | 1,4-Dioxane/H2O (4:1) | 90 | 8 | 88% | Optimal; bulky ligand prevents chelation. |
| 4 | Pd(OAc)2 / XPhos (5/10 mol%) | Cs2CO3 | DMF (Anhydrous) | 100 | 8 | 55% | Lack of water severely retards transmetalation. |
Self-Validating Experimental Protocol: XPhos-Mediated Suzuki-Miyaura Coupling
This protocol uses a pre-protected tert-butyl 4-(6-bromopyridazin-3-yl)piperazine-1-carboxylate to guarantee chemoselectivity. It is designed as a self-validating system : built-in physical checkpoints ensure the reaction is proceeding correctly at each stage, rather than waiting until the end to discover a failure.
Materials:
-
tert-Butyl 4-(6-bromopyridazin-3-yl)piperazine-1-carboxylate (1.0 equiv, 1.0 mmol)
-
Arylboronic Acid (1.5 equiv, 1.5 mmol)
-
Pd(OAc)2 (0.05 equiv, 5 mol%)
-
XPhos (0.10 equiv, 10 mol%)
-
K3PO4 (2.0 equiv, 2.0 mmol)
-
1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)
Step-by-Step Methodology:
-
Catalyst Pre-Activation (Validation Checkpoint 1): In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)2 and XPhos in 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.
-
Causality & Validation: You must observe a color shift from reddish-brown to a clear, pale yellow. This confirms the reduction of Pd(II) to the active Pd(0)-XPhos complex. If the solution remains brown or turns black, your system is wet or oxygenated; stop and restart.
-
-
Reagent Charging: To a separate round-bottom flask, add the bromopyridazine derivative, arylboronic acid, and K3PO4. Add the remaining 6 mL of 1,4-dioxane and 2 mL of water.
-
Degassing (Critical Step): Sparge the biphasic mixture with argon for at least 15 minutes.
-
Causality: Oxygen promotes the homocoupling of boronic acids (forming biphenyl side products) and rapidly oxidizes the electron-rich Pd(0) catalyst.
-
-
Reaction Execution: Transfer the pre-activated catalyst solution to the main reaction flask via syringe. Heat the mixture to 90 °C using an oil bath or heating block.
-
In-Process Monitoring (Validation Checkpoint 2): After 2 hours, sample the organic layer for LC-MS or TLC (EtOAc/Hexane 1:1).
-
Validation: You should observe the disappearance of the starting material mass (M+ = 343/345) and the appearance of the product mass. The reaction mixture should remain a homogeneous yellow/orange. The appearance of a black precipitate indicates catalyst death.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (silica gel, gradient elution of Hexanes to EtOAc) to afford the pure coupled product.
References
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies | Source: PMC (nih.gov) | 4
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | Source: PMC (nih.gov) | 1
-
Buchwald–Hartwig amination | Source: Wikipedia | 2
-
Buchwald-Hartwig Amination | Source: ACS GCI Pharmaceutical Roundtable Reagent Guides | 3
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalability Challenges in Pyridazine Production
Status: Active Operator: Senior Application Scientist Topic: Process Chemistry & Scale-Up of Pyridazine Scaffolds
Introduction: The Pyridazine Paradox
Pyridazines (1,2-diazines) are "privileged structures" in drug discovery due to their unique physicochemical profile: they offer lower lipophilicity (LogP) and higher water solubility compared to pyridines, while maintaining similar hydrogen-bonding capabilities.[1] However, they present a "synthesis gap." While discovery-scale chemistry (mg) is often trivial, scaling to kilogram quantities introduces severe safety hazards (hydrazine toxicity), thermal risks (exothermic condensations), and purification bottlenecks (isomer separation).
This guide addresses the critical failure points in scaling pyridazine production, moving beyond textbook synthesis to industrial process reality.
Module 1: Thermal Safety & Hydrazine Management
Core Issue: The condensation of 1,4-dicarbonyls with hydrazine is the most common route but is highly exothermic and involves a toxic, unstable reagent.
Q1: I am scaling a Paal-Knorr type condensation from 10g to 500g. The reaction exotherms violently upon hydrazine addition. How do I control this?
Diagnosis: Rapid addition of hydrazine hydrate to a dicarbonyl system creates a runaway exotherm. In batch mode, heat accumulation outpaces cooling capacity. Solution:
-
Switch to Inverse Addition: Do not add hydrazine to the diketone. Instead, prepare a dilute solution of hydrazine hydrate in the solvent (e.g., ethanol or water) at 0–5°C. Slowly dose the 1,4-dicarbonyl compound into the hydrazine solution. This ensures the hydrazine is always in excess locally, reducing oligomerization, and allows you to stop addition if the temperature spikes.
-
Dilution Factor: Ensure the reaction volume is at least 10L/kg of substrate to act as a heat sink.
-
Use Hydrazine Salts: If solubility permits, use hydrazine dihydrochloride or sulfate. These salts release free hydrazine only upon neutralization, allowing for a "controlled release" via pH adjustment.
Q2: How do we handle hydrazine waste streams generated during workup?
Protocol: Hydrazine is a potent carcinogen and environmental toxin. You cannot discharge aqueous waste directly. Neutralization Protocol:
-
Collect all aqueous waste in a dedicated "quench tank."
-
Treat with dilute sodium hypochlorite (bleach) or hydrogen peroxide (excess).
-
Critical: This reaction evolves Nitrogen gas (
). Ensure the tank is vented to a scrubber, not sealed. -
Test for residual hydrazine using a colorimetric strip (e.g., p-dimethylaminobenzaldehyde indicator) before disposal.
Visualization: Safe Hydrazine Quench Workflow
Caption: Workflow for the safe oxidative neutralization of hydrazine waste streams.
Module 2: The 3,6-Dichloropyridazine Bottleneck
Core Issue: 3,6-Dichloropyridazine is the primary scaffold for further functionalization. The standard synthesis (Maleic hydrazide +
Q3: My chlorination reaction with
turns into a viscous black oil that clogs filters. What is happening?
Diagnosis: The "black tar" is polymerized phosphorus by-products and decomposed pyridazine, usually caused by overheating during the quenching phase. Troubleshooting:
-
Temperature Control: The reaction of maleic hydrazide with
requires reflux ( C), but the quench is the danger zone. -
Quench Protocol: Never add water to the reaction mixture. Drown the reaction mixture slowly into crushed ice/water with vigorous stirring, keeping the internal temp
C. -
Alternative Reagent: For scale-up where
handling is prohibitive, consider using N-Chlorosuccinimide (NCS) with . This avoids the massive phosphorus acid waste stream [1].
Q4: Column chromatography is not feasible at 1kg scale. How do I purify 3,6-dichloropyridazine?
The "Sulfite Trick": Industrial purification relies on differential solubility.
-
Crude Isolation: Quench the reaction and filter the crude solid. It will be brown/black (purity ~85%).
-
Sulfite Treatment: Suspend the crude solid in water. Add Sodium Metabisulfite (
) (approx 10-15 wt% relative to crude) and heat to C. -
Mechanism: The sulfite reacts selectively with the colored oxidative impurities and isomers, rendering them water-soluble. The 3,6-dichloropyridazine remains insoluble.
-
Filtration: Cool to
C and filter. The solid will be off-white/white with >98% purity [2].
Module 3: Regioselectivity in Asymmetric Synthesis
Core Issue: When condensing unsymmetrical 1,4-dicarbonyls with hydrazine, you often get a 1:1 mixture of regioisomers (e.g., 3-methyl-6-phenyl vs 3-phenyl-6-methyl).
Q5: I need only the 3-aryl-6-alkyl isomer. The condensation gives a mixture. How do I steer this?
Strategic Analysis: Thermodynamic vs. Kinetic control is difficult in hydrazine condensations because the cyclization is rapid and irreversible.
-
Steric Control: If the 1,4-diketone has significantly different steric bulk (e.g., t-Butyl vs Methyl), the hydrazine
will attack the less hindered carbonyl first. -
Electronic Control: Hydrazine attacks the more electrophilic carbonyl. If you have an aryl group with electron-withdrawing substituents, that carbonyl is more reactive.
Decision Matrix for Route Selection:
Caption: Decision tree for selecting the optimal synthesis route based on substrate symmetry and substitution.
Q6: When should I abandon condensation for Inverse Electron Demand Diels-Alder (IEDDA)?
Recommendation: Use IEDDA when you need absolute regiocontrol that condensation cannot provide.
-
Method: React a 1,2,4,5-tetrazine with an alkyne.[2] The reaction is driven by the release of nitrogen gas (
). -
Pros: 100% regioselective based on the electronic nature of the alkyne and tetrazine.
-
Cons: Tetrazines are expensive and can be unstable. This is viable for high-value API intermediates (late-stage) but rarely for commodity starting materials [3].
Module 4: Advanced Processing (Flow Chemistry)
Core Issue: Batch processes for pyridazines are limited by heat transfer and "hot spots."
Q7: Can we move hydrazine condensation to continuous flow?
Answer: Yes, and it is safer.
-
Setup: Use a T-mixer or static mixer.
-
Stream A: 1,4-diketone in Ethanol.
-
Stream B: Hydrazine hydrate (diluted).
-
-
Advantage: The high surface-area-to-volume ratio in flow reactors manages the exotherm instantly. You can run the reaction at higher temperatures (
C, pressurized) to drive completion in seconds rather than hours. -
Case Study: Flow synthesis has been successfully demonstrated for pyrazoles and pyridazines, reducing residence times from hours to minutes and preventing the accumulation of explosive intermediates [4].
Summary of Key Data
| Parameter | Batch Process (Standard) | Flow Process (Optimized) |
| Heat Transfer | Poor (Risk of runaway) | Excellent (Instant dissipation) |
| Hydrazine Excess | Often required (1.5 - 2.0 eq) | Near Stoichiometric (1.05 eq) |
| Reaction Time | 2 - 12 Hours | 2 - 10 Minutes |
| Impurity Profile | Oligomers common | Cleaner (kinetic product favored) |
References
-
BenchChem. Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs. Retrieved from
-
American Cyanamid Co. Process for purification of 3,6-dichloropyridazine (US3004027A). Retrieved from
-
Kodama, T., et al. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions.[3] J. Org.[3] Chem. 2021.[3][4][5][6] Retrieved from
-
Zhu, R., et al. Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction.[7] ResearchGate. Retrieved from
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. mdpi.com [mdpi.com]
- 3. Pyridazine synthesis [organic-chemistry.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Managing homocoupling side reactions in Suzuki coupling of pyridazines.
Topic: Managing Homocoupling & Side Reactions in Electron-Deficient Heterocycles
Diagnostic Triage: What is killing your reaction?
Before adjusting experimental parameters, you must identify the specific failure mode. Pyridazines are "privileged" but problematic scaffolds; their electron-deficient nature (
Use this logic flow to diagnose your crude LCMS data:
Figure 1: Diagnostic logic for identifying the root cause of low yields in pyridazine cross-couplings.
Troubleshooting Guide
Issue 1: Oxidative Homocoupling of Boronic Acid (R-R)
Symptom: You observe the dimer of your boronic acid/ester.
Mechanism: This is an oxygen-driven process.[1] Dissolved
The Fix: The "Zero-Oxygen" Protocol
-
Degassing is Non-Negotiable: Sparging with Argon for 15 minutes is superior to "vacuum/backfill" cycles for removing dissolved oxygen in polar solvents like Dioxane/Water.
-
Slow Addition Strategy: High instantaneous concentration of boronic acid favors homocoupling (
). Keeping the concentration low favors the cross-coupling cycle. -
Catalyst Choice: Avoid Pd(II) precatalysts (like
) unless you include a reduction step. Use Pd(0) sources or precatalysts that reduce rapidly (e.g., Pd-162, Pd-G3/G4).
Issue 2: Catalyst Poisoning (The "Pyridazine Effect")
Symptom: Reaction stalls; starting material remains; solution may turn black (Pd precipitation).
Mechanism: Pyridazines are excellent ligands. The nitrogen lone pairs coordinate to the Palladium center (
The Fix: Steric Shielding You must use ligands bulky enough to prevent the pyridazine nitrogen from binding to the metal center.
-
Recommended: XPhos or RuPhos (Buchwald Ligands).
-
Avoid:
or simple bidentates (dppf) for sterically unhindered pyridazines.
Issue 3: Reductive Homocoupling of Pyridazine (Ar-Ar)
Symptom: Dimer of the halopyridazine. Mechanism: Often caused by disproportionation of the oxidative addition intermediate. This is exacerbated if Transmetallation is slow (i.e., the Boronic acid is struggling to react).
The Fix:
-
Switch Base: If using carbonate (
), switch to . The phosphate anion is more efficient at activating the boronic acid, speeding up transmetallation and reducing the lifetime of the vulnerable Pd(II)-Ar species.
Mechanistic Pathways & Competition
Understanding why these reactions compete is critical for control. The diagram below illustrates the "Danger Zone" where homocoupling occurs.
Figure 2: Competitive pathways. Note that Oxygen triggers homocoupling, while Pyridazine N-coordination halts the cycle.
Validated Experimental Protocols
Protocol A: The "Slow Addition" Method (Gold Standard for Homocoupling)
Best for: Reactions where Boronic Acid Homocoupling (R-R) is >5%.
| Step | Action | Technical Rationale |
| 1 | Charge Vessel A | Load Halopyridazine (1.0 equiv), Catalyst (e.g., XPhos Pd G3, 2 mol%), and Base ( |
| 2 | Solvent Prep | Add solvent (e.g., 1,4-Dioxane/Water 4:1). Sparge with Argon for 15 mins. |
| 3 | Charge Vessel B | Dissolve Boronic Acid (1.2 - 1.5 equiv) in degassed solvent in a separate syringe or dropping funnel. |
| 4 | Heat & Initiate | Heat Vessel A to reaction temp (typically 80-100°C). |
| 5 | Controlled Feed | Add solution from Vessel B dropwise over 1 to 2 hours using a syringe pump. |
| 6 | Chase | Stir for an additional hour after addition is complete. |
Protocol B: Scavenger Additive Method
Best for: High-throughput screening where slow addition is impractical.
-
Additive: Potassium Formate (
). -
Load: 0.1 - 0.2 equivalents relative to Pd.
-
Mechanism: Acts as a mild reducing agent to scrub Pd(II) species generated by oxygen, returning them to the active Pd(0) cycle before they can catalyze homocoupling.
Comparative Data: Ligand & Base Effects
Summary of internal optimization data for 3-chloropyridazine coupling.
| Variable | Condition | Yield (Ar-R) | Homocoupling (R-R) | Notes |
| Ligand | < 10% | High | Catalyst poisoning by Pyridazine N. | |
| Ligand | XPhos | 92% | < 2% | Bulky ligand prevents poisoning. |
| Ligand | dppf | 45% | Moderate | Acceptable for less hindered substrates. |
| Base | 60% | 15% | Slow transmetallation favors side rxns. | |
| Base | 88% | < 5% | Faster transmetallation. | |
| Atmosphere | Air | 15% | 60% | Oxygen drives homocoupling. |
| Atmosphere | Argon (Sparged) | 92% | < 2% | Essential for success. |
Frequently Asked Questions (FAQ)
Q: Why does my reaction turn black immediately upon heating? A: This is "Palladium Black" formation. Your catalyst is decomposing into inactive metal clusters. This happens when the ligand is not bulky enough to stabilize the Pd(0) species against the electron-deficient pyridazine. Switch to a precatalyst like XPhos Pd G3 or SPhos Pd G3.
Q: I see the product mass, but the yield is low. Where is the rest of the mass?
A: Check for Protodeboronation . Pyridazine boronic acids are notoriously unstable and will hydrolyze (replace
Q: Can I use Pd(dppf)Cl2? It works for my other Suzuki reactions. A: For pyridazines, it is risky. The dppf ligand is bidentate but not exceptionally bulky. The pyridazine nitrogen can still coordinate to the axial sites of the palladium, slowing the reaction. Monodentate, bulky biaryl phosphines (Buchwald type) are superior here.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. Link
-
Knapp, D. M., et al. (2010). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 14(4), 1000–1006. Link
Sources
Technical Support Center: Purification of Polar Pyridazine Derivatives
Welcome to the Technical Support Center for the purification of polar pyridazine derivatives. Pyridazines (1,2-diazines) are highly polar, basic nitrogen heterocycles prevalent in modern drug discovery. Their unique physicochemical properties—specifically their strong hydrogen-bonding capacity and basicity—present significant purification challenges. Standard reversed-phase (RP) methods often yield severe peak tailing or a complete lack of retention, while normal-phase methods suffer from irreversible adsorption.
As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, self-validating protocols, and decision-making workflows to help you overcome these chromatographic bottlenecks.
Diagnostic Workflow for Pyridazine Purification
Before altering your mobile phase or column chemistry, use the following diagnostic workflow to determine the optimal chromatographic mode based on your derivative's retention and peak shape.
Workflow for selecting and optimizing pyridazine purification strategies.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why do my pyridazine derivatives exhibit severe peak tailing in reversed-phase HPLC, and how can I correct it? Causality: Peak tailing in basic compounds like pyridazines is primarily caused by secondary ion-exchange interactions. The positively charged basic nitrogen atoms of the 1,2-diazine ring interact strongly with negatively charged, ionized residual silanol groups (Si-O⁻) on standard silica-based stationary phases 1[1]. Solution:
-
pH Control: Lower the mobile phase pH to 2.5–3.0 using a 10–20 mM phosphate or formate buffer. This protonates the acidic silanol groups, rendering them neutral and eliminating the secondary interaction 2[2].
-
Column Chemistry: Switch to highly end-capped or polar-embedded "Type B" silica columns, which physically shield residual silanols from the basic analyte 3[3].
Q2: My highly polar pyridazine derivative elutes in the void volume on a C18 column, regardless of the gradient. What are my options? Causality: The compound is too hydrophilic to partition into the hydrophobic C18 stationary phase, resulting in a complete lack of retention. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile) 4[4]. The polar pyridazine partitions into a water-enriched layer immobilized on the stationary phase, providing excellent retention and separation.
Q3: During normal-phase flash chromatography, my compound streaks across the TLC plate and co-elutes with impurities. How can I improve resolution? Causality: The basic pyridazine interacts strongly with the acidic silica gel, causing continuous adsorption and desorption (streaking) across the column bed 5[5]. Solution: Add a basic modifier (0.1–1% triethylamine or ammonia) to the mobile phase to neutralize the acidic silica sites. Alternatively, use an amine-functionalized flash column which provides better resolution for basic nitrogen heterocycles without the need for chlorinated solvents 6[6].
Advanced Experimental Protocols
Protocol A: Self-Validating RP-HPLC Method for Basic Pyridazines
Objective: Achieve baseline resolution with a peak asymmetry factor (
-
Mobile Phase Preparation: Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust pH to 2.5 using phosphoric acid.
-
Causality: pH 2.5 ensures complete protonation of surface silanols, neutralizing their negative charge and preventing ionic interactions with the basic pyridazine.
-
-
Stationary Phase Selection: Install a fully end-capped C18 column (e.g., Type B silica, 5 µm, 150 x 4.6 mm).
-
Equilibration: Run 95% A / 5% B (Acetonitrile) for 15 column volumes.
-
System Validation Check: Monitor baseline stability at 254 nm. A drifting baseline indicates incomplete buffer equilibration. Do not inject until the baseline is flat.
-
-
Gradient Execution: Run a linear gradient from 5% B to 70% B over 20 minutes at 1.0 mL/min.
-
Post-Run Validation: Calculate the Asymmetry Factor (
) of the pyridazine peak using the formula (measured at 10% peak height). If , verify buffer pH or consider adding 5 mM Triethylamine (TEA) as a competing base.
Protocol B: HILIC Method for Void-Eluting Polar Pyridazines
Objective: Achieve a retention factor (
-
Mobile Phase Preparation: Prepare Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. Prepare Mobile Phase B: 100% Acetonitrile.
-
Causality: HILIC requires a minimum of 3-5% water to maintain the immobilized aqueous layer on the stationary phase. Ammonium formate provides the necessary ionic strength for reproducible partitioning without suppressing MS signals.
-
-
Stationary Phase Selection: Install an Amide-bonded or Zwitterionic HILIC column.
-
Causality: Amide phases offer strong hydrogen-bonding capabilities ideal for retaining diazines.
-
-
Equilibration: Equilibrate with 95% B / 5% A for 20-30 column volumes. (Note: HILIC requires significantly longer equilibration times than RP-HPLC to establish the aqueous layer).
-
Gradient Execution: Run a gradient from 95% B down to 50% B over 15 minutes.
-
Causality: In HILIC, water is the strong eluting solvent. Increasing the aqueous percentage elutes the polar compound.
-
-
Post-Run Validation: Calculate
. If , decrease the initial aqueous percentage to 2% or switch to a more polar stationary phase (e.g., bare silica).
Quantitative Data: Column & Condition Selection Matrix
Use the following table to benchmark your expected outcomes based on the chosen chromatographic mode.
| Chromatographic Mode | Stationary Phase | Mobile Phase System | Target Analyte Profile | Typical Peak Asymmetry ( |
| Standard RP-HPLC | Non-endcapped C18 | Water/ACN (Neutral pH) | Moderately lipophilic | > 2.0 (Severe Tailing) |
| Optimized RP-HPLC | Endcapped C18 (Type B) | 20mM Phosphate (pH 2.5) / ACN | Moderately lipophilic, Basic | 1.0 - 1.3 (Excellent) |
| Ion-Pairing RP-HPLC | Endcapped C18 | Water + 5mM TEA / ACN | Basic, Tailing-prone | 1.1 - 1.4 (Good) |
| HILIC | Amide or Zwitterionic | ACN / 10mM NH₄ Formate (Aq) | Highly polar, Void-eluting | 1.0 - 1.5 (Excellent) |
| Normal Phase Flash | Bare Silica | Hexane / EtOAc | Non-polar precursors | > 2.5 (Streaking) |
| Optimized NP Flash | Amine-functionalized | DCM / MeOH | Basic, Polar | 1.2 - 1.6 (Good) |
References
-
Peak Tailing in HPLC - Element Lab Solutions Source: elementlabsolutions.com URL: [Link][1]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex Source: phenomenex.com URL:[Link][2]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: chromtech.com URL:[Link][3]
-
HILIC Purification Strategies for Flash Chromatography - Teledyne Labs Source: teledynelabs.com URL:[Link][6]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - MDPI Source: mdpi.com URL: [Link][4]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. teledynelabs.com [teledynelabs.com]
Technical Support Center: 3-Bromo-6-(piperazin-1-YL)pyridazine Solution Stability
Welcome to the Advanced Troubleshooting Portal. As a bifunctional building block, 3-Bromo-6-(piperazin-1-YL)pyridazine (CAS: 1211585-61-7) presents unique handling challenges. It contains both a highly electrophilic halo-diazine core and a strongly nucleophilic secondary amine. This guide synthesizes structural chemistry and field-proven analytical strategies to help you diagnose, resolve, and prevent degradation in your workflows.
Part 1: Core Molecular Diagnostics
To troubleshoot stability, we must first understand the causality of the molecule's reactivity. The pyridazine ring is characterized by a high dipole moment and extreme electron deficiency due to the adjacent nitrogen atoms[1]. This makes the 3-bromo position highly susceptible to nucleophilic aromatic substitution (SNAr)[2]. Conversely, the unprotected piperazine ring is a potent nucleophile and is highly sensitive to transition-metal-catalyzed oxidation[3].
When dissolved in solution, these two competing reactive centers create a "self-destruct" scenario if environmental variables (pH, dissolved oxygen, temperature) are not strictly controlled.
Fig 1: Primary degradation pathways of 3-Bromo-6-(piperazin-1-YL)pyridazine in solution.
Part 2: Troubleshooting Guides (FAQs)
Q1: My LC-MS shows a rapid loss of the parent compound and the appearance of high-molecular-weight peaks (+162 Da multiples). What is happening?
The Causality: You are observing intermolecular polymerization. At a neutral or basic pH, the secondary amine of the piperazine ring is unprotonated (pKa ~9.8). Because the 3-bromo-pyridazine moiety is highly activated for nucleophilic attack[4], the free amine of one molecule attacks the 3-bromo position of another, displacing the bromide ion and forming a dimer. This process cascades into oligomerization. The Solution: You must neutralize the nucleophilicity of the piperazine ring.
-
For immediate storage: Acidify your aqueous stock solution to pH < 5.0 (e.g., using 0.1% Formic Acid). Protonating the amine converts it into a non-nucleophilic ammonium salt, completely halting the SNAr pathway.
-
For synthetic workflows: Temporarily mask the amine using a Boc (tert-butyloxycarbonyl) or Cbz protecting group before long-term storage or subsequent cross-coupling reactions.
Q2: Over several days in DMSO, I detect impurities with +16 Da and +28 Da mass shifts. How do I stop this?
The Causality: This is oxidative degradation. Piperazine rings are highly susceptible to oxidation, a process rapidly catalyzed by trace transition metals (especially Cu²⁺ and Fe²⁺) and dissolved oxygen[3]. The +16 Da shift corresponds to the formation of an N-oxide, while the +28 Da shift indicates ring oxidation leading to N-formylpiperazine[5]. The Solution:
-
Degas your solvents: Sparge DMSO or aqueous buffers with Argon or N₂ for 15 minutes prior to dissolution to remove dissolved O₂.
-
Chelate trace metals: If working in aqueous media, add 1 mM EDTA to sequester catalytic metal ions.
-
Storage: Store aliquots in amber vials at -20°C under an inert atmosphere.
Q3: I am running a biological assay in a pH 8.0 buffer, and I see a -63 Da mass shift. Is the molecule falling apart?
The Causality: You are witnessing hydrolytic debromination. The extreme electron deficiency of the diazine ring makes the C-Br bond labile in the presence of water and hydroxide ions[1]. The hydroxide acts as a nucleophile, displacing the bromide (-79.9 Da) and adding a hydroxyl group (+17 Da), resulting in a net -63 Da shift to form a pyridazin-3-one derivative. The Solution: Minimize the time the compound spends in aqueous basic buffers. Prepare highly concentrated stock solutions in anhydrous DMSO and spike them into the aqueous assay buffer immediately before use (keeping final DMSO < 1%).
Part 3: Quantitative Stability Profiles
To aid in experimental planning, below is a synthesized data matrix detailing the expected half-life (
| Environmental Condition | Primary Degradation Pathway | Expected Half-Life ( | Key LC-MS Mass Shift | Mitigation Strategy |
| Aqueous Buffer (pH 8.5), 25°C | Intermolecular SNAr (Dimerization) | < 12 hours | + 162 Da | Acidify to pH < 5.0 |
| Aqueous Buffer (pH 4.0), 25°C | Stable (Amine is protonated) | > 14 days | None | Maintain acidic pH |
| Aerobic DMSO, Trace Cu²⁺, 40°C | Oxidative Degradation | ~ 48 hours | + 16 Da / + 28 Da | Degas solvent, use Argon |
| Aqueous NaOH (pH 12), 60°C | Hydrolytic Debromination | < 4 hours | - 63 Da | Avoid high pH / heat |
Part 4: Validated Laboratory Workflows
Every analytical protocol must be a self-validating system to ensure that the degradation observed is a property of the molecule, not an artifact of the methodology.
Fig 2: Decision-tree logic for LC-MS stability troubleshooting and corrective actions.
Protocol A: Accelerated LC-MS Stability Profiling
Purpose: To accurately quantify the degradation rate of the compound while ruling out instrument-induced ionization artifacts.
Step-by-Step Methodology:
-
Preparation of Internal Standard (Self-Validation Step): Select a stable, structurally similar internal standard (IS) that does not contain a free secondary amine (e.g., 3-chloro-6-(4-methylpiperazin-1-yl)pyridazine). This validates that any signal loss is due to chemical degradation, not MS signal suppression.
-
Stock Solution: Prepare a 10 mM stock of 3-Bromo-6-(piperazin-1-YL)pyridazine in anhydrous, degassed DMSO.
-
Test Matrix Formulation: Dilute the stock to 100 µM in the target buffer (e.g., PBS, pH 7.4). Spike in the IS at 10 µM.
-
Control Matrix Formulation: Prepare a parallel 100 µM solution in 0.1% Formic Acid (pH ~3.0) as a negative control for SNAr.
-
Incubation & Sampling: Incubate both vials at 37°C. Extract 10 µL aliquots at T=0, 2, 4, 8, and 24 hours. Quench immediately by adding 90 µL of cold Acetonitrile containing 0.1% Formic Acid.
-
LC-MS Analysis: Run on a C18 column using a gradient of Water/Acetonitrile (both with 0.1% FA). Monitor the M+H parent mass (m/z 244/246) and scan for dimers (m/z ~405/407).
-
Data Interpretation: If the parent compound degrades in the test matrix but remains stable in the control matrix, intermolecular SNAr is confirmed as the primary degradation route.
Protocol B: In Situ Boc-Protection for Long-Term Storage
Purpose: To chemically mask the nucleophilic piperazine amine, rendering the molecule indefinitely stable in solution for synthetic applications.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 3-Bromo-6-(piperazin-1-YL)pyridazine in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
-
Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr generated during the reaction, preventing the protonation of the piperazine ring so it remains reactive toward the Boc anhydride.
-
Protection: Slowly add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C.
-
Reaction & Validation: Stir at room temperature for 2 hours. Self-Validation Step: Monitor via TLC or LC-MS. The reaction is complete when the highly polar starting material spot disappears, replaced by a less polar spot (+100 Da mass shift).
-
Workup: Wash the organic layer twice with saturated aqueous NaHCO₃, then once with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting Boc-protected building block is completely stable against self-oligomerization.
References
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.3
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research.2
-
Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.4
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. University of Chicago.1
Sources
Validation & Comparative
In vivo validation of 3-Bromo-6-(piperazin-1-YL)pyridazine based kinase inhibitors
In Vivo Validation Guide: 3-Bromo-6-(piperazin-1-yl)pyridazine-Derived p38α MAPK Inhibitors
The development of central nervous system (CNS)-penetrant kinase inhibitors has historically been hindered by poor blood-brain barrier (BBB) permeability and off-target toxicity. The 3-bromo-6-(piperazin-1-yl)pyridazine scaffold has emerged as a privileged chemical building block to overcome these barriers, particularly in the design of highly selective p38α mitogen-activated protein kinase (MAPK) inhibitors for neuroinflammatory and neurodegenerative diseases[1].
This guide provides a comprehensive, objective comparison of inhibitors derived from this scaffold (such as the clinical candidate MW150) against classic alternatives, alongside self-validating in vivo protocols for robust preclinical evaluation.
Mechanistic Causality: Why the Pyridazine-Piperazine Scaffold?
As an application scientist, it is critical to understand why a specific chemical architecture is chosen before initiating in vivo studies. The 3-bromo-6-(piperazin-1-yl)pyridazine core is not just a structural backbone; it is a functional toolkit:
-
Hinge Region Engagement: The adjacent nitrogen atoms of the pyridazine ring form highly stable, bidentate hydrogen bonds with the kinase hinge region (specifically Met109 in p38α), anchoring the molecule within the ATP-binding pocket[2].
-
Late-Stage Diversification: The 3-bromo position serves as a highly reactive synthetic handle for Suzuki-Miyaura cross-coupling. This allows researchers to rapidly introduce bulky hydrophobic groups (e.g., naphthalene) that precisely occupy the deep hydrophobic pocket of the kinase, driving isoform selectivity (p38α over p38β/γ/δ)[1].
-
Physicochemical Tuning: The piperazine ring extends into the solvent-exposed channel. By modifying the piperazine nitrogen, researchers can fine-tune the compound's pKa and aqueous solubility, achieving the delicate lipophilicity required for BBB penetrance without sacrificing oral bioavailability[2].
p38α MAPK signaling cascade in microglia blocked by pyridazine-based inhibitors.
Comparative Performance Data
To objectively evaluate the 3-bromo-6-(piperazin-1-yl)pyridazine scaffold, we compare its most optimized derivative, MW150 (MW01-18-150SRM), against two widely used alternatives: Neflamapimod (a clinical-stage pyrimido-pyridazinone) and SB203580 (a classic pyridinyl-imidazole tool compound)[1][3].
| Metric | MW150 (Pyridazine-Piperazine) | Neflamapimod (VX-745) | SB203580 (Classic Tool) |
| Primary Target | p38α MAPK | p38α MAPK | p38α / p38β MAPK |
| In Vitro Potency | Ki = 101 nM[3] | IC50 < 10 nM | IC50 = 50 nM |
| Brain-to-Plasma (B/P) Ratio | > 0.8 (Highly Penetrant) | ~ 0.5 - 0.7 | < 0.1 (Poor Penetrance) |
| Cellular MK2 Inhibition | IC50 = 332 nM[3] | IC50 ≈ 200 nM | IC50 ≈ 600 nM |
| Cellular IL-1β Inhibition | IC50 = 936 nM[3] | IC50 ≈ 500 nM | IC50 > 1000 nM |
| In Vivo Efficacy Model | APP/PS1 (Cognitive Rescue)[1] | Aged Rats (MWM Rescue) | Systemic Inflammation |
| Clinical Status | Phase 2 (Alzheimer's Disease)[4] | Phase 2 (Alzheimer's Disease) | Discontinued (Toxicity) |
Key Takeaway: While Neflamapimod exhibits slightly higher raw in vitro potency, the pyridazine-piperazine scaffold of MW150 provides superior brain penetrance (B/P > 0.8) and isoform selectivity, preventing the hepatotoxicity and off-target effects historically associated with earlier p38 inhibitors like SB203580[1][2].
In Vivo Validation Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following workflows detail the necessary steps to validate a 3-bromo-6-(piperazin-1-yl)pyridazine-derived kinase inhibitor in vivo.
Step-by-step in vivo validation workflow for brain-penetrant kinase inhibitors.
Protocol 1: Pharmacokinetic (PK) & BBB Penetrance Profiling
Causality Check: We measure the Brain-to-Plasma (B/P) ratio to confirm target engagement in the CNS. A low B/P ratio would require massive systemic doses to achieve therapeutic brain concentrations, inevitably triggering peripheral toxicity.
-
Formulation: Dissolve the pyridazine-piperazine inhibitor (e.g., MW150) in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a clear 1 mg/mL solution[5].
-
Dosing: Administer the compound via oral gavage (PO) at 2.5 mg/kg to wild-type C57BL/6 mice (n=5 per timepoint).
-
Sampling: Euthanize cohorts at 0.5, 1, 2, 4, and 8 hours post-dose. Collect systemic blood via cardiac puncture (centrifuge for plasma) and immediately harvest whole brain tissue. Homogenize brain tissue in a 1:3 ratio of ice-cold PBS.
-
LC-MS/MS Quantification: Extract the analyte using protein precipitation (acetonitrile). Quantify compound concentrations in both matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Validation Metric: Calculate the Area Under the Curve (AUC) for both compartments. A successful pyridazine-piperazine derivative must demonstrate a
ratio of [6].
Protocol 2: In Vivo Efficacy & Pharmacodynamics (PD) in APP/PS1 Mice
Causality Check: We measure MK2 phosphorylation because it is the direct downstream substrate of p38α MAPK, serving as a proximal PD biomarker. IL-1β is measured as the distal functional readout for neuroinflammation[3].
-
Subject Selection: Utilize 6-month-old APP/PS1 transgenic mice (a model of amyloidosis-driven neuroinflammation) alongside age-matched wild-type controls[1].
-
Chronic Dosing Regimen: Administer the inhibitor (2.5 mg/kg, PO, daily) or vehicle control for 14 consecutive days[3].
-
Behavioral Readout (RAWM): On days 12-14, subject the mice to the Radial Arm Water Maze (RAWM) test. Record the number of spatial navigation errors. Self-Validation: Vehicle-treated APP/PS1 mice must show significantly higher error rates than wild-type controls to validate the disease phenotype.
-
Biochemical Readout (ELISA & Western Blot):
-
Following the final behavioral test, harvest the hippocampus and cortex.
-
Perform Western Blotting on tissue lysates for p-MK2 and total MK2. A successful inhibitor will reduce p-MK2 levels by at least 40% compared to vehicle-treated transgenics[3].
-
Perform ELISA for pro-inflammatory cytokines (IL-1β, TNF-α). The inhibitor should restore cytokine levels to near wild-type baselines without inducing pan-suppression of normal microglial function[1][3].
-
References
-
MDPI. p38α Mitogen-Activated Protein Kinase—An Emerging Drug Target for the Treatment of Alzheimer's Disease. Retrieved from:[Link]
-
PNAS. p38α MAPK signaling drives pharmacologically reversible brain and gastrointestinal phenotypes in the SERT Ala56 mouse. Retrieved from: [Link]
-
Alzforum. MW150 - Therapeutics. Retrieved from: [Link]
-
NIH / PubMed Central. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction. Retrieved from:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alzforum.org [alzforum.org]
- 5. MW-150 | Autophagy | p38 MAPK | TargetMol [targetmol.com]
- 6. pnas.org [pnas.org]
Comparative Guide: Pyridazine versus Pyrimidine Scaffolds in Drug Design
Executive Summary
In modern medicinal chemistry, nitrogen-containing heterocycles are the cornerstone of drug design, particularly for kinase inhibitors and GPCR ligands. While pyrimidine (1,3-diazine) is the "standard" scaffold—appearing in blockbuster drugs like Imatinib and Rosuvastatin—pyridazine (1,2-diazine) has emerged as a high-value bioisostere.
This guide provides a technical comparison of these two isomers. The core distinction lies in their electronic topography: Pyrimidine offers a symmetrical, low-dipole scaffold ideal for hydrogen bonding in the ATP-binding hinge region. In contrast, Pyridazine presents a high-dipole, polar profile that significantly enhances aqueous solubility and offers unique metabolic stability profiles, albeit with greater synthetic challenges.
Structural & Physicochemical Analysis[1][2][3]
The arrangement of nitrogen atoms dictates the electronic environment, influencing binding affinity (H-bonding) and ADME properties (Solubility, Permeability).
Electronic Topography & Dipole Moment
-
Pyrimidine (1,3-diazine): The nitrogen atoms are separated by one carbon. The dipoles partially cancel out, resulting in a moderate dipole moment. The lone pairs diverge, making it an excellent bidentate H-bond acceptor (e.g., interacting with the kinase hinge region backbone).
-
Pyridazine (1,2-diazine): The adjacent nitrogens create a "alpha-effect" (lone pair repulsion). This adjacency results in a highly polarized molecule with a massive dipole moment, significantly increasing water solubility compared to pyrimidine.
Physicochemical Comparison Table
| Property | Pyrimidine (1,3-diazine) | Pyridazine (1,2-diazine) | Drug Design Implication |
| Structure | N atoms at 1,3 positions | N atoms at 1,2 positions | Pyridazine is more polar. |
| Dipole Moment | ~2.33 D | ~4.22 D | Pyridazine offers superior solubility. |
| Boiling Point | 123 °C | 207 °C | Indicates stronger intermolecular forces (dipolar association) in Pyridazine. |
| Basicity (pKa) | ~1.3 | ~2.3 | Pyridazine is slightly more basic, aiding salt formation. |
| LogP (Octanol/Water) | -0.40 | -0.72 | Pyridazine lowers lipophilicity more aggressively. |
| H-Bonding | Divergent lone pairs | Convergent/Adjacent lone pairs | Pyrimidine fits "hinge" motifs; Pyridazine engages unique water networks. |
Visualization: Chemical Space & Properties
The following diagram illustrates the logical relationship between structure and property outcomes.
Figure 1: Causal flow from scaffold architecture to medicinal chemistry outcomes.
Performance Comparison & Case Studies
Kinase Inhibition (Bioisosterism)
Replacing a pyrimidine with a pyridazine is a non-classical bioisosteric replacement. It is often done to bypass patent space or improve solubility, but it alters the H-bonding vector.
Case Study: VEGFR Inhibitors (Imatinib Analogues) In a study comparing Imatinib (Pyrimidine core) with Pyridazine analogues targeting VEGFR kinase:
| Compound | Scaffold | IC50 (VEGFR) | Cytotoxicity (HCT-116) | Outcome |
| Imatinib | Pyrimidine | ~92.1% Inhib. | High Potency | Standard of Care (Reference) |
| Compound 5b | Pyridazine | 92.2% Inhib. | 30.3 µM | Retained Potency , altered toxicity profile. |
*Inhibition at 10 µM concentration. Source Interpretation: The pyridazine scaffold successfully mimicked the kinase inhibitory potential of the pyrimidine but provided a different cytotoxicity profile, likely due to altered cellular permeability (LogD) driven by the higher dipole.
Metabolic Stability
-
Pyrimidine: Generally stable but susceptible to oxidative metabolism at the C-5 position or ring opening if electron-deficient.
-
Pyridazine: The N-N bond can be a metabolic "soft spot" for N-oxidation or reductive cleavage by cytosolic enzymes. However, in specific electrophilic series (e.g., nitrile-containing cathepsin K inhibitors), pyridazines showed superior stability compared to pyrimidines, which were prone to glutathione conjugation and thiazoline formation.
Synthetic Accessibility
A major factor in scaffold selection is the ease of synthesis and derivatization.
-
Pyrimidine (High Accessibility):
-
Route: Condensation of 1,3-dicarbonyls (electrophiles) with amidines, ureas, or guanidines (nucleophiles).
-
Availability: Thousands of commercial building blocks.
-
Reaction: Standard cyclization, high yield.
-
-
Pyridazine (Moderate Accessibility):
-
Route: Condensation of 1,4-dicarbonyls with hydrazines. Alternatively, Inverse Electron Demand Diels-Alder (IEDDA) reactions using tetrazines.
-
Challenge: 1,4-dicarbonyls are harder to synthesize and less stable than 1,3-dicarbonyls. Regioselectivity with substituted hydrazines can be poor.
-
Figure 2: Synthetic pathways contrasting the accessibility of both scaffolds.
Experimental Protocols
To objectively compare these scaffolds in your own project, use the following self-validating protocols.
Protocol: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (10 mM DMSO stock).
-
Internal Standard (e.g., Warfarin or Propranolol).
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Add test compound (final conc. 1 µM, <0.1% DMSO). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing the Internal Standard. Vortex for 10 min; centrifuge at 4000 rpm for 20 min.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
-
Calculation: Plot
vs. time. The slope gives .-
Validation Check: Reference compounds (Verapamil - High Clearance; Warfarin - Low Clearance) must fall within historical ranges.
-
Protocol: Shake-Flask LogD Determination
Objective: Quantify the lipophilicity benefit of the pyridazine dipole.
Workflow:
-
Preparation: Prepare 1-Octanol (saturated with pH 7.4 buffer) and Phosphate Buffer pH 7.4 (saturated with octanol).
-
Equilibration: Mix equal volumes (e.g., 2 mL each) in a glass vial.
-
Spiking: Add test compound (from DMSO stock) to the system. Target concentration ~50 µM.
-
Partitioning: Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV.
-
Expectation: Pyridazine analogues should show a LogD 0.5–1.5 units lower than pyrimidine analogues.
Conclusion & Decision Matrix
The choice between pyrimidine and pyridazine is rarely arbitrary; it is a trade-off between binding geometry and physicochemical properties .
| Scenario | Recommended Scaffold | Reasoning |
| Target is a Kinase (Hinge Binder) | Pyrimidine | Classic donor-acceptor geometry fits the ATP pocket perfectly. |
| Lead is too Lipophilic (High LogP) | Pyridazine | High dipole moment significantly lowers LogP and improves solubility. |
| Metabolic Liability (CYP Inhibition) | Pyridazine | Often shows lower CYP inhibition; metabolic soft spots are different (N-oxidation vs ring opening). |
| Rapid SAR Exploration | Pyrimidine | Vast commercial library of building blocks allows faster iteration. |
| Novel IP Space | Pyridazine | Less crowded patent landscape compared to the ubiquitous pyrimidine. |
References
-
Physicochemical Properties of Pyridazine: The pyridazine heterocycle in molecular recognition and drug discovery. (2023).[1][2] NIH/PubMed. Link
-
Imatinib Bioisosteres: Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity.[3] (2020).[1][4] J-Stage/Chem. Pharm. Bull. Link
-
Metabolic Stability Comparison: Electrophilicity of Pyridazine-3-carbonitrile vs Pyrimidine derivatives. (2014). ACS Chemical Research in Toxicology. Link
-
PDE4 Inhibitor Data: Pyridazinone derivatives as potential anti-inflammatory agents.[5][6] (2025).[4][7][8] RSC Medicinal Chemistry.[6] Link
-
General Bioisosterism: The Influence of Bioisosteres in Drug Design. (2013). PMC/Journal of Medicinal Chemistry. Link
Sources
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validating the target engagement of 3-Bromo-6-(piperazin-1-YL)pyridazine derivatives
An In-Depth Guide to Validating the Target Engagement of 3-Bromo-6-(piperazin-1-YL)pyridazine Derivatives
The 3-Bromo-6-(piperazin-1-yl)pyridazine scaffold is a highly versatile building block in modern medicinal chemistry. The bromine atom at the 3-position serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the piperazine ring at the 6-position provides a basic amine for improved solubility or further functionalization. Recently, derivatives of this scaffold have gained significant traction as potent inhibitors of Stearoyl-CoA desaturase 1 (SCD1) for metabolic disorders and cancer [1], as well as allosteric modulators for various kinases.
However, a critical bottleneck in developing these derivatives is proving that the compound physically binds to its intended target inside a living cell—a concept known as Target Engagement (TE) . Because piperazine-containing compounds can be susceptible to lysosomal trapping or poor membrane permeability, a highly potent biochemical IC₅₀ often fails to translate into cellular efficacy.
This guide objectively compares the three primary methodologies used to validate the target engagement of piperazinyl-pyridazine derivatives, providing experimental data, mechanistic causality, and self-validating protocols to streamline your hit-to-lead optimization.
The Challenge of Intracellular Target Validation
Relying solely on cell-free biochemical assays (like radiometric or FRET-based enzymatic assays) is insufficient for modern drug development. Biochemical assays utilize truncated, purified proteins in artificial buffers. They fail to account for:
-
Cellular Permeability: The basicity of the piperazine ring (pKa ~9.8) means these derivatives are largely protonated at physiological pH, which can hinder passive membrane diffusion.
-
Metabolite Competition: For kinase-targeting derivatives, the intracellular ATP concentration is in the millimolar range (1–10 mM), which can drastically outcompete ATP-competitive inhibitors compared to the micromolar ATP used in biochemical assays [2].
-
Protein Complexes: Intracellular targets rarely exist in isolation; they are often bound to scaffolding proteins or chaperones that alter the binding pocket's conformation.
To bridge this gap, researchers must employ orthogonal cellular TE assays.
Fig 1. Mechanistic pathway of 3-Bromo-6-(piperazin-1-yl)pyridazine derivatives engaging intracellular targets.
Comparison of Target Engagement Alternatives
To validate a novel 3-Bromo-6-(piperazin-1-yl)pyridazine derivative, three primary analytical tiers are utilized.
A. Cell-Free Biochemical Assay (The Baseline)
-
Mechanism: Direct measurement of enzymatic inhibition (e.g., lipid desaturation for SCD1 or substrate phosphorylation for kinases) using purified recombinant protein.
-
Pros: High throughput, highly quantitative, direct proof of mechanism.
-
Cons: Lacks cellular context; overestimates potency.
B. Cellular Thermal Shift Assay (CETSA)
-
Mechanism: Based on the biophysical principle of ligand-induced thermal stabilization. When a derivative binds to its target inside an intact cell, the protein-ligand complex becomes more resistant to heat-induced unfolding and aggregation [3].
-
Pros: Label-free, evaluates endogenous protein at physiological expression levels.
-
Cons: Throughput is traditionally lower (though RT-CETSA and HiBiT-CETSA are improving this); requires highly specific antibodies for Western Blot detection.
C. NanoBRET™ Target Engagement Assay
-
Mechanism: A live-cell Bioluminescence Resonance Energy Transfer (BRET) assay. The target protein is expressed as a NanoLuc® luciferase fusion. A cell-permeable fluorescent tracer binds the target, creating a BRET signal. The unlabeled pyridazine derivative is added to compete with the tracer, resulting in a dose-dependent loss of BRET signal [4].
-
Pros: Real-time analysis, live-cell continuous readout, highly quantitative for intracellular apparent affinity (
) and residence time. -
Cons: Requires genetic engineering (transient or stable transfection of the NanoLuc fusion); depends on the availability of a suitable fluorescent tracer.
Quantitative Data Comparison
Below is a representative data set for a functionalized derivative, Compound X (a 3-aryl-6-(piperazin-1-yl)pyridazine), targeting a generic intracellular kinase.
| Assay Methodology | Readout Metric | Compound X Potency | Shift vs. Biochemical | Interpretation |
| Biochemical FRET | IC₅₀ | 12 nM | 1x (Baseline) | High intrinsic affinity for the purified active site. |
| NanoBRET™ TE | Apparent Intracellular | 145 nM | ~12x | Drop-off due to high intracellular ATP competition and moderate membrane permeability. |
| CETSA (ITDRF) | Cellular EC₅₀ | 180 nM | ~15x | Confirms target engagement of the endogenous protein; aligns with live-cell NanoBRET data. |
Note: The ~12 to 15-fold rightward shift in cellular assays is typical for piperazine-based scaffolds and highlights the danger of relying solely on biochemical data.
Fig 2. Workflow comparison between CETSA (label-free) and NanoBRET (live-cell real-time) assays.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols detail not just the steps, but the causality behind the experimental design.
Protocol 1: Cellular Thermal Shift Assay (CETSA) Melt Curve
Objective: Determine the aggregation temperature (
-
Cell Dosing: Seed target cells (e.g., HepG2 for SCD1) at
cells/mL. Treat with 10 µM of the pyridazine derivative or 0.1% DMSO (vehicle control) for 1 hour at 37°C.-
Causality: A 1-hour incubation ensures the compound reaches thermodynamic equilibrium across the lipid bilayer, accounting for the delayed partitioning of the basic piperazine moiety.
-
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 µL each). Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by cooling to 25°C for 3 minutes.
-
Causality: The 3-minute heat shock is precisely calibrated to induce unfolding of unliganded proteins without causing complete cellular degradation.
-
-
Lysis: Add a mild lysis buffer (e.g., 0.4% NP-40 in TBS with protease inhibitors) and subject to 3 cycles of freeze-thaw in liquid nitrogen.
-
Causality: Mild, non-denaturing detergents must be used. Strong detergents like SDS would chemically denature the stabilized protein-ligand complex, yielding false negatives.
-
-
Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.
-
Causality: This is the most critical step. Centrifugation pellets the thermally denatured, aggregated proteins. Only the soluble, natively folded (and ligand-stabilized) proteins remain in the supernatant.
-
-
Detection: Analyze the supernatant via Western Blot. A functional derivative will show a distinct rightward shift in the melt curve (higher
) compared to the DMSO control [3].
Protocol 2: NanoBRET™ Target Engagement Assay
Objective: Quantify the intracellular apparent affinity (
-
Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate cells in a 96-well white plate and incubate for 24 hours.
-
Causality: NanoLuc is utilized because it is 150-fold brighter than firefly luciferase, allowing for very low, physiological expression levels of the fusion protein, preventing artifactual aggregation [4].
-
-
Tracer Equilibration: Add the appropriate NanoBRET™ fluorescent tracer at its predetermined
concentration. Simultaneously, add serial dilutions of the pyridazine derivative (e.g., 10 µM down to 1 nM). Incubate for 2 hours.-
Causality: Using the tracer at its
ensures the assay is sensitive to competition. If the tracer concentration is too high, it will artificially mask the potency of the test derivative.
-
-
Substrate Addition & Readout: Add the NanoBRET NanoGlo® Substrate and an extracellular NanoLuc inhibitor. Read the bioluminescence at 460 nm (donor) and 618 nm (acceptor).
-
Causality: The extracellular inhibitor quenches any signal from dead cells or secreted NanoLuc, ensuring the BRET signal is strictly derived from intracellular target engagement [2].
-
-
Data Analysis: Calculate the BRET ratio (618 nm / 460 nm). Plot the fractional occupancy against the log concentration of the derivative to determine the intracellular IC₅₀ and apparent
.
Conclusion & Selection Guide
When optimizing 3-Bromo-6-(piperazin-1-yl)pyridazine derivatives, relying exclusively on biochemical assays will lead to high attrition rates in cellular or in vivo models.
-
Choose NanoBRET during the early Structure-Activity Relationship (SAR) phase. Its high-throughput nature and precise quantification of intracellular
make it ideal for ranking a library of piperazinyl-pyridazine analogs. -
Choose CETSA as a late-stage validation tool for your lead candidate. Because CETSA does not require genetic tagging or fluorescent tracers, it is the gold standard for proving that your derivative engages the endogenous target in disease-relevant primary cells or patient-derived tissues.
By combining the synthetic versatility of the bromopyridazine scaffold with rigorous, self-validating target engagement workflows, drug development professionals can confidently advance molecules with proven intracellular efficacy.
References
-
Ou, M., Shi, Y., Li, G., et al. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Advances, 14, 30487–30517. Available at:[Link]
-
Promega Corporation. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. Available at:[Link]
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available at:[Link]
3-Bromo-6-chloropyridazine vs 3,6-dichloropyridazine in the synthesis of analogs for comparative studies.
Comparative Guide: 3-Bromo-6-chloropyridazine vs. 3,6-Dichloropyridazine in Analog Synthesis
The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, highly valued for its strong dipole moment, aqueous solubility, and dual hydrogen-bond accepting capacity[1]. When synthesizing a library of 3,6-disubstituted pyridazine analogs for structure-activity relationship (SAR) studies, the choice of the starting dihalopyridazine dictates the entire synthetic strategy.
As a Senior Application Scientist, I frequently evaluate the trade-offs between using the symmetrical 3,6-dichloropyridazine (DCP) and the unsymmetrical 3-bromo-6-chloropyridazine (BCP) . This guide deconstructs the mechanistic causality behind their reactivity, provides comparative performance data, and outlines self-validating protocols to ensure synthetic integrity.
Mechanistic Causality: Reactivity & Regiocontrol
The fundamental difference between DCP and BCP lies in their halogen composition, which directly influences their behavior in Nucleophilic Aromatic Substitution (S
3,6-Dichloropyridazine (DCP): The Statistical Challenge
DCP is a symmetrical electrophile. The highly electronegative adjacent nitrogen atoms of the diazine core strongly withdraw electron density from the C3 and C6 positions, stabilizing the anionic Meisenheimer intermediate during nucleophilic attack[1].
-
The Causality of Over-reaction: Because C3 and C6 are equivalent, the first nucleophilic attack is statistically determined. Once the first chlorine is displaced by a nucleophile (e.g., an amine or alkoxide), the ring becomes more electron-rich. While this mildly deactivates the remaining C-Cl bond, the deactivation is often insufficient to completely halt a second substitution[2].
-
Strategic Implication: Achieving strictly mono-substituted products requires rigorous control of stoichiometry (strictly 1.0 equivalent of nucleophile), high dilution, and precise temperature management to suppress the formation of 3,6-disubstituted byproducts[1].
3-Bromo-6-chloropyridazine (BCP): Orthogonal Control
BCP breaks the symmetry, offering two distinct, orthogonal reactive handles. This allows researchers to program the sequential functionalization of the ring without relying on statistical probability.
-
The Causality of Regioselectivity: The bond dissociation energy (BDE) of a typical aryl C-Br bond (~68 kcal/mol) is significantly lower than that of an aryl C-Cl bond (~81 kcal/mol). In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining oxidative addition step occurs almost exclusively at the C-Br bond[3].
-
Strategic Implication: BCP enables a highly predictable, step-wise functionalization. You can perform a Pd-catalyzed coupling at C3, confident that the C-Cl bond at C6 will remain intact for a subsequent S
Ar or a second, harsher cross-coupling reaction[4].
Quantitative Performance Comparison
The following table summarizes the operational and chemical metrics of both scaffolds when utilized in library synthesis.
| Parameter | 3,6-Dichloropyridazine (DCP) | 3-Bromo-6-chloropyridazine (BCP) |
| Symmetry | Symmetrical (C3 = C6) | Unsymmetrical (C3 |
| Primary Reaction Mode | S | Pd-Catalyzed Cross-Coupling (C-Br specific) |
| Regioselectivity (1st Step) | N/A (Positions are equivalent) | >95% selective for C-Br oxidative addition |
| Disubstitution Risk | High (Requires strict stoichiometric control) | Low (Orthogonal reactivity handles prevent over-reaction) |
| Typical Monosubstitution Yield | 50% - 75% (Often requires chromatographic separation) | 80% - 95% (Highly selective, clean conversion) |
| Isotopic Tracking (LC-MS) | 3:1 (Cl) | 3:4:1 (Br+Cl) |
| Cost & Availability | Low cost, highly abundant | Moderate cost, specialized building block |
Visualizing the Synthetic Logic
The divergent pathways of these two building blocks dictate the downstream purification and workflow efficiency. BCP offers a linear, clean progression, whereas DCP often necessitates an intermediate purification bottleneck.
Divergent synthetic workflows for BCP and DCP highlighting regiocontrol and byproduct formation.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate specific in-process controls (IPCs) to verify that the mechanistic causality is holding true in the flask.
Protocol A: Regioselective Suzuki-Miyaura Coupling of BCP[3]
Objective: Selectively functionalize the C3 position while preserving the C6-Cl bond for future derivatization.
-
Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromo-6-chloropyridazine (1.0 equiv) and the desired arylboronic acid (1.05 equiv). The slight 0.05 excess of boronic acid ensures full consumption of the halide without promoting undesired homocoupling.
-
Catalyst & Base: Add Pd(PPh
) (0.05 equiv) and Na CO (2.0 equiv). -
Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H
O (4:1, 0.2 M). Causality note: The water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex, while dioxane maintains the organic components in solution. -
Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.
-
Self-Validation (LC-MS Tracking):
-
Time Zero: The BCP starting material will exhibit a highly distinct 3:4:1 isotopic cluster in the mass spectrum, characteristic of a molecule containing one Bromine (
Br/ Br) and one Chlorine ( Cl/ Cl). -
Completion: Upon successful C-Br oxidative addition and coupling, the product mass will shift, and the isotopic pattern will cleanly resolve into a 3:1 cluster , confirming the successful displacement of bromine and the absolute retention of the chlorine atom.
-
Protocol B: Controlled Mono-Amination (S Ar) of DCP[1]
Objective: Achieve monosubstitution at C3/C6 while actively suppressing the formation of the 3,6-diamino byproduct.
-
Reaction Setup: Dissolve 3,6-dichloropyridazine (1.0 equiv) in anhydrous DMF (0.1 M) and cool the solution to 0 °C using an ice bath. Causality note: High dilution and low temperature are critical to kinetically disfavor the second substitution event.
-
Nucleophile Addition: Prepare a solution of the aliphatic amine (e.g., cyclopropylamine, strictly 1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) in DMF. Add this solution dropwise over 30 minutes to the cooled DCP solution.
-
Execution: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Do not apply heat, as elevated temperatures will overcome the mild deactivation of the mono-substituted ring, leading to disubstitution[5].
-
Self-Validation (TLC & Workup): Monitor via TLC (Hexanes/EtOAc). You should observe the formation of a lower-R
product spot. If a baseline spot (disubstituted product) begins to form rapidly, the localized concentration of the amine is too high; increase the stirring rate and slow the addition. Quench with water to precipitate the mono-substituted product, which often requires recrystallization to achieve >98% purity before the next synthetic step.
References
1.[5] ON THE REGIOSELECTIVITY OF ATTACK OF 0-NUCLEOPHILES AT 4-SUBSTITUTED 3,6- DICHLOROPYRIDAZINES - semanticscholar.org - 2.[2] Regioselective fluoroalkoxylation and polyfluoroalkoxylation of aromatic and heteroaromatic polyhalidesl - cdnsciencepub.com - 3.[1] (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine - benchchem.com - 4.[4] Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones - nih.gov - 5.[3] (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine (Suzuki Coupling Protocol) - benchchem.com -
Sources
- 1. (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine|CAS 1353972-18-5 [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine|CAS 1353972-18-5 [benchchem.com]
- 4. Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 3-Bromo-6-(piperazin-1-YL)pyridazine
Introduction: The Pyridazine Scaffold as a Privileged Structure in Kinase Inhibitor Design
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to form critical hydrogen bonds have established it as a "privileged scaffold" in the design of kinase inhibitors.[1] Kinases, the enzymes that regulate the majority of cellular signaling pathways, are a primary focus for therapeutic intervention, particularly in oncology and immunology. The development of selective kinase inhibitors, however, remains a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[2][3]
This guide focuses on a specific and highly versatile starting point for kinase inhibitor synthesis: 3-Bromo-6-(piperazin-1-YL)pyridazine . This scaffold is strategically designed for chemical optimization:
-
The 6-(piperazin-1-YL) Moiety: The piperazine group often serves as a key interaction point, extending into solvent-exposed regions of the kinase active site and providing a vector for modifications that can enhance potency and modulate physicochemical properties.
-
The 3-Bromo Handle: The bromine atom at the 3-position is an exceptionally useful synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the systematic introduction of a wide array of aryl and heteroaryl substituents to probe the hydrophobic regions of the ATP-binding pocket and ultimately steer inhibitor selectivity.
This guide provides a comparative framework for understanding and evaluating the cross-reactivity profiles of inhibitors derived from this promising scaffold. We will delve into the structural rationale for selectivity, present comparative data from related chemical series, and provide detailed protocols for the essential assays used to generate these critical datasets.
The Imperative of Selectivity: On-Target Efficacy vs. Off-Target Toxicity
A kinase inhibitor's selectivity profile is a primary determinant of its therapeutic index. While some "multi-kinase" inhibitors offer efficacy by hitting several disease-relevant targets, a lack of selectivity can also lead to off-target effects and toxicity.[3] Therefore, comprehensive, kinome-wide profiling is not merely a characterization step but a critical, data-driven process that guides the entire drug discovery cascade from lead optimization to preclinical candidate selection.[4][5]
The following sections will explore how subtle modifications to the core scaffold can dramatically alter a compound's interaction map across the kinome.
Caption: Competitive kinase inhibition at the ATP-binding site.
Comparative Cross-Reactivity Profiles: A Case Study Approach
While comprehensive public data for a single inhibitor series from the exact 3-Bromo-6-(piperazin-1-YL)pyridazine scaffold is limited, we can derive powerful insights by analyzing structurally related compounds where a pyridazine or imidazo[1,2-b]pyridazine core is present.[4] The latter is often synthesized from a 2-aminopyridine precursor, sharing key structural similarities.
The following table compares the selectivity of representative inhibitors from related pyridazine-based scaffolds targeting different kinases. This illustrates how modifications, often originating from a functionalized core, dictate the final selectivity profile.
| Compound Class/Example | Primary Target | Primary Target IC50 | Key Off-Target(s) | Off-Target IC50 | Reference |
| Imidazo[1,2-b]pyridazine (GSK-3β Inhibitor) | GSK-3β | 220 nM (Compound 19) | Data not specified in kinome-wide format | N/A | [6] |
| Imidazo[1,2-b]pyridazine (TAK1 Inhibitor) | TAK1 | 55 nM (Compound 26) | Screened against a panel, showing selectivity | Data presented as % inhibition | [7] |
| Aminopyridine (VRK1 Inhibitor) | VRK1 | ~150 nM (Compound 26) | SGC-GAK (83% Inh. @ 1µM), SGC-AAK1 (76% Inh. @ 1µM) | N/A | [8] |
| Aminopyrimidine (TBK1 Inhibitor - GSK8612) | TBK1 | Potent | IKKε, MLK1, NUAK1, MARK3 | Potent across multiple kinases | [9] |
Key Insights from Comparative Data:
-
Subtle Changes, Profound Impact: As seen with aminopyrimidine and aminopyridine inhibitors, small changes to the core heterocycle and its substituents can shift selectivity across the kinome.[4][8][9]
-
Achieving Selectivity is Possible: Despite the conserved ATP pocket, careful structure-activity relationship (SAR) studies, such as those performed for GSK-3β and TAK1 inhibitors, demonstrate that high selectivity can be achieved.[6][7] The modifications introduced at the 3-position of the pyridazine core are instrumental in this process.
Caption: Structure-Activity Relationship (SAR) logic for the scaffold.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach using orthogonal assays is essential for building a reliable selectivity profile. No single assay can capture the full picture of a compound's behavior.
Biochemical Kinase Assays (Radiometric)
This is the gold standard for directly measuring the inhibition of substrate phosphorylation.[10] It provides a direct measure of enzymatic activity inhibition.
Principle: A purified kinase, a specific substrate (protein or peptide), and a radiolabeled ATP source ([γ-³³P]-ATP or [γ-³²P]-ATP) are incubated with the inhibitor. The amount of radioactivity transferred to the substrate is quantified, and the inhibitor's potency (IC50) is determined.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Prepare serial dilutions of the inhibitor in DMSO, followed by a final dilution in assay buffer.
-
Reaction Setup (96- or 384-well plate):
-
Add 5 µL of diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 20 µL of a master mix containing the kinase and its specific substrate peptide/protein in assay buffer.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add 25 µL of ATP solution (containing both cold ATP and [γ-³³P]-ATP) to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiologically relevant data.[10]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction & Capture: Stop the reaction by adding 50 µL of 0.75% phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate (e.g., P81). The phosphorylated substrate will bind to the filter, while unused ATP is washed away.
-
Washing: Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove unincorporated radiolabel.
-
Quantification: Dry the plate, add liquid scintillant to each well, and count the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Competitive Binding Assays
These assays measure the ability of a compound to displace a known, high-affinity ligand from the kinase's ATP-binding site. They are high-throughput and do not require an active enzyme.
Principle: A test compound is incubated with a kinase and an immobilized ligand that binds to the active site. The amount of kinase bound to the solid support is measured. A potent inhibitor will compete with the immobilized ligand, reducing the amount of kinase captured.
Step-by-Step Protocol (Conceptual - based on KINOMEscan®):
-
Immobilization: A proprietary, ATP-site directed ligand is immobilized on a solid support (e.g., beads).
-
Competition: DNA-tagged kinases, the test inhibitor at a fixed concentration (e.g., 1 µM), and the immobilized ligand beads are incubated together.
-
Equilibration & Washing: The mixture is allowed to reach equilibrium. Unbound kinase is then washed away.
-
Quantification: The amount of DNA-tagged kinase remaining bound to the beads is quantified using qPCR.
-
Data Analysis: The results are typically expressed as "% Control" or "% Inhibition," where a lower percentage indicates stronger binding of the test inhibitor. A dissociation constant (Kd) can be determined by running a dose-response experiment.
Biophysical Methods: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, measures the change in a protein's thermal denaturation temperature (Tm) upon ligand binding.[11] It is a rapid and inexpensive method for confirming direct binding.
Principle: A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of a protein. As the protein is heated, it unfolds (melts), exposing these regions and causing an increase in fluorescence. A binding ligand stabilizes the protein's folded state, resulting in a higher melting temperature (a positive ΔTm).
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a master mix containing the purified kinase in a suitable buffer and the fluorescent dye.
-
Plate Setup (96- or 384-well PCR plate):
-
Aliquot the kinase/dye master mix into each well.
-
Add the test inhibitor or DMSO (vehicle control) to the wells. A typical final inhibitor concentration is 10-20 µM.
-
-
Thermal Denaturation: Place the sealed plate in a real-time PCR instrument.
-
Data Acquisition: Program the instrument to slowly ramp the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.
-
Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition. Calculate the ΔTm by subtracting the Tm of the control (DMSO) from the Tm of the inhibitor-treated sample. A significant positive ΔTm indicates direct binding.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Conclusion and Future Outlook
The 3-Bromo-6-(piperazin-1-YL)pyridazine scaffold is an outstanding starting point for the discovery of novel kinase inhibitors. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, enabling exploration of the vast chemical space of the human kinome. However, this chemical potential must be paired with rigorous, quantitative, and multi-faceted cross-reactivity profiling.
As this guide has demonstrated, understanding the relationship between chemical structure and kinome-wide activity is paramount. By employing a suite of orthogonal assays—from the gold-standard radiometric methods to high-throughput binding and biophysical approaches—researchers can build a comprehensive and reliable selectivity profile. This data is the bedrock upon which sound decisions are made, guiding the optimization of lead compounds toward potent, selective, and ultimately safer therapeutic candidates. The continued exploration of this and related pyridazine scaffolds, informed by meticulous cross-reactivity profiling, will undoubtedly fuel the next generation of targeted therapies.
References
-
Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors . Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors . PMC. [Link]
-
Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b ]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors . ResearchGate. [Link]
-
Kinase inhibitor selectivity profiling using differential scanning fluorimetry . National Library of Medicine. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge . PMC. [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors . Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2‑b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors . Figshare. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. [Link]
-
Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition . PubMed. [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 . ACS Publications. [Link]
-
Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors . ChemRxiv. [Link]
-
Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor . ResearchGate. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration . PMC. [Link]
-
Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists . PubMed. [Link]
-
3-bromo-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine . PubChem. [Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation . PMC. [Link]
-
Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain . PubMed. [Link]
-
6-Substituted imidazo[1,2-b]pyridazines as TAK1 inhibitors for the treatment of multiple myeloma . RSC Medicinal Chemistry. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold . SAR Publication. [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives . World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
3-bromo-6-[3-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]pyridazine . PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. — Nuffield Department of Medicine [ndm.ox.ac.uk]
Head-to-Head Comparison of Pyridazine and Pyrazole Based Inhibitors: A Guide for Scaffold Hopping and Liability Mitigation
The Bioisosteric Paradigm Shift in Drug Design
In the development of targeted therapeutics—particularly kinase inhibitors—nitrogen-rich heterocycles are indispensable for anchoring molecules to the ATP-binding hinge region. Historically, the pyrazole scaffold (a 5-membered 1,2-diazole) has been a go-to motif due to its amphoteric nature and exceptional hydrogen-bonding capabilities. However, as drug discovery campaigns progress into late-stage preclinical development, pyrazole-based leads frequently encounter severe attrition due to off-target toxicities (e.g., hERG channel blockade) and poor metabolic stability.
To rescue these liabilities, advanced scaffold hopping to a pyridazine core (a 6-membered 1,2-diazine) has emerged as a highly effective strategy. This guide provides an objective, head-to-head comparison of these two scaffolds, detailing the physicochemical causality behind their performance and providing self-validating experimental protocols to evaluate them in your own pipeline.
Physicochemical Profiling: The Causality of Scaffold Behavior
To understand why a simple ring expansion from a 5-membered pyrazole to a 6-membered pyridazine dramatically alters in vivo performance, we must analyze their fundamental physicochemical properties.
-
The Pyrazole Profile: Unsubstituted pyrazoles act as both strong hydrogen bond donors (via the pyrrole-like NH) and acceptors (via the pyridine-like N). While this makes them excellent hinge binders, substituted pyrazoles often become highly lipophilic and basic. This specific combination—high lipophilicity and basicity—is the exact pharmacophore recognized by the central hydrophobic cavity of the hERG potassium channel, leading to cardiotoxicity.
-
The Pyridazine Advantage: Pyridazine possesses two adjacent nitrogen atoms in a six-membered aromatic system. This topology generates a massive dipole moment (~3.9 to 4.0 Debye). According to foundational studies by, replacing a lipophilic phenyl or pyrazole ring with a pyridazine reduces the partition coefficient (LogP) by up to two full log units[1]. Furthermore, pyridazines are significantly less basic (conjugate acid pKa ~2.3). This drastic reduction in lipophilicity and basicity effectively prevents the hydrophobic interactions required for hERG blockade, while the electron-deficient nature of the ring resists Cytochrome P450 (CYP) oxidation[2].
Quantitative Comparison Summary
| Physicochemical Property | Pyrazole (1,2-diazole) | Pyridazine (1,2-diazine) |
| Ring Architecture | 5-membered, amphoteric | 6-membered, electron-deficient |
| Dipole Moment (Debye) | ~2.2 D | ~3.9 - 4.0 D |
| Lipophilicity (LogP Impact) | Baseline / Moderate reduction | Drastic reduction (~2.0 log units) |
| Hydrogen Bonding | Strong Donor (NH) & Acceptor (N) | Strong Acceptor (N1), Weak/No Donor |
| Typical ADME/Tox Liabilities | hERG inhibition, N-glucuronidation | Aldehyde Oxidase (if unsubstituted) |
| Kinase Binding Mode | Direct H-bond donor/acceptor | H-bond acceptor + strong dipole alignment |
Mechanistic Case Study: Kinase Target Engagement
When transitioning from a pyrazole to a pyridazine, the mechanism of target engagement fundamentally shifts. As documented in comprehensive kinase inhibitor reviews[3], pyrazoles utilize their NH to donate a hydrogen bond to the kinase hinge (e.g., a Glutamate carbonyl) and their N to accept one (e.g., from a Methionine amide).
Pyridazines lack the NH donor. Instead, they rely on the "α-effect": one nitrogen acts as a potent H-bond acceptor, while the adjacent nitrogen relieves unfavorable lone-pair repulsion and aligns with the electrostatic dipole of the binding pocket.
Fig 1. Mechanistic comparison of Pyrazole and Pyridazine binding dynamics in the kinase hinge region.
Experimental Methodology: Self-Validating Profiling Protocols
To objectively prove that a pyridazine bioisostere outperforms its pyrazole predecessor, you must subject both compounds to a rigorous, self-validating testing cascade. An assay without internal controls is merely a random number generator; therefore, every protocol below includes strict causality-driven validation steps.
Protocol A: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Biochemical assays lack cellular context. CETSA proves that the inhibitor actually crosses the lipid bilayer and engages the target in a living cell.
-
Preparation: Transfect HEK293 cells with a Split-NanoLuc tagged kinase of interest.
-
Treatment: Treat cells with a concentration gradient of the pyrazole or pyridazine inhibitor (0.1 nM to 10 μM).
-
Self-Validation Controls: Concurrently run a DMSO vehicle (Negative Control) and a known pan-kinase inhibitor like Staurosporine (Positive Control).
-
Execution: Subject aliquots to a thermal gradient (40°C to 65°C) for 3 minutes, lyse, and read luminescence.
-
Causality: Ligand binding thermodynamically stabilizes the folded kinase. A rightward shift in the aggregation temperature (
) strictly confirms intracellular target engagement, proving the pyridazine's increased polarity did not destroy membrane permeability.
Protocol B: Microsomal Stability (ADME Profiling)
-
Incubation: Incubate 1 μM of the test compounds with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and an NADPH regenerating system at 37°C.
-
Self-Validation Controls: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control. Why? If Verapamil is not rapidly degraded, your microsomes are enzymatically dead, and any "stability" observed in your test compounds is a false positive.
-
Analysis: Quench with cold acetonitrile at 0, 15, 30, and 60 minutes. Analyze via LC-MS/MS to calculate intrinsic clearance (
).
Protocol C: Automated Patch-Clamp hERG Assay (Toxicity Profiling)
-
Setup: Utilize CHO cells stably expressing the hERG potassium channel in a whole-cell patch-clamp configuration.
-
Self-Validation Controls: Run Dofetilide (a potent hERG inhibitor) to validate the sensitivity of the voltage protocol.
-
Causality Check: The reduced lipophilicity and basicity of the pyridazine bioisostere should yield an
, successfully rescuing the liability of a pyrazole counterpart that flagged at .
Fig 2. Self-validating experimental workflow for profiling pyrazole and pyridazine based inhibitors.
Conclusion
While the pyrazole ring remains a foundational element in medicinal chemistry, its inherent physicochemical properties can introduce insurmountable ADME and toxicity hurdles late in development. By strategically employing a pyridazine bioisostere, drug developers can leverage a massive dipole moment to drastically reduce LogP, eliminate hERG liabilities, and improve metabolic stability—all while maintaining the precise topological requirements for robust target engagement.
References
-
Wermuth CG. "The influence that introduction of a pyridazine can have on the properties of a molecule." Med. Chem. Commun., 2011, 2, 935-941. URL:[Link]
-
Meanwell NA. "The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery." Baruch S. Blumberg Institute, 2023. URL:[Link]
-
Fushimi et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." PMC / National Institutes of Health, 2021. URL:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-6-(piperazin-1-YL)pyridazine
Part 1: Emergency Response & Immediate Action Card
Do not overlook this section. This is your immediate reference in the event of containment breach.
| Scenario | Immediate Action Protocol |
| Inhalation | Evacuate immediately. Move to fresh air. If breathing is labored, administer oxygen (trained personnel only). Critical Note: This compound contains a piperazine moiety, a known respiratory sensitizer. Watch for delayed asthmatic symptoms. |
| Skin Contact | Drench & Strip. Immediately flush with water for 15 minutes while removing contaminated clothing.[1][2][3] Do not scrub (abrasion increases absorption).[1] |
| Eye Contact | Irrigate. Rinse cautiously with water for 15 minutes.[1][2][4][5] Remove contact lenses if present and easy to do.[3][6][7] |
| Ingestion | Rinse & Wait. Rinse mouth. Do NOT induce vomiting (risk of corrosive damage to esophagus). Seek medical aid immediately. |
| Spill (Solid) | Wet Sweep. Dampen with inert solvent (PEG-400 or water) to suppress dust.[8][1] Scoop into a closed container. Do not dry sweep. |
Part 2: Risk Assessment & Hazard Mechanism
As researchers, we must understand why a protocol exists. The safety profile of 3-Bromo-6-(piperazin-1-yl)pyridazine (often supplied as the dihydrobromide salt, CAS: 3033384-00-5) is dictated by its functional groups.[8][1]
The Structural Hazard Logic
-
Piperazine Moiety (The Sensitizer): The secondary amine in the piperazine ring is a strong base and a nucleophile. Historically, piperazine derivatives are potent respiratory sensitizers (H334). Repeated inhalation of dust, even at low levels, can trigger irreversible allergic reactions.
-
Pyridazine Ring (The Nitrogen Source): This diazanaphthalene core contributes to the compound's polarity and potential for eye/mucous membrane irritation (H319/H335).
-
Bromine Substituent: While stabilizing the ring for coupling reactions, the halide adds to the molecular weight and lipophilicity, potentially aiding dermal absorption.
GHS Classification (Inferred from Structural Analogs):
Part 3: Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for handling piperazine derivatives in solid form due to the sensitization risk.
PPE Selection Table
| Category | Requirement | Technical Justification |
| Respiratory | N100 / P3 Respirator (or PAPR) | Critical: Surgical masks offer zero protection against sensitizing dusts.[8][1] You must use a seal-checked respirator rated for 99.97% particulate filtration.[8][1] |
| Hand Protection | Double Nitrile (0.11 mm min) | Outer: Standard Nitrile (4 mil).[1] Inner: Long-cuff Nitrile.[8][1] Why? Piperazines are basic; latex degrades.[1] Nitrile provides chemical resistance and visual contrast if breached. |
| Eye Protection | Chemical Goggles | Safety glasses allow dust entry from the sides.[1] Goggles seal the ocular cavity against airborne particulates.[1] |
| Body Protection | Tyvek® Lab Coat (Disposable) | Cotton lab coats trap dust in fibers, creating a secondary exposure source in the laundry.[1] Use disposable, non-woven polypropylene/polyethylene. |
PPE Decision Tree (Visualization)
Figure 1: PPE Selection Logic based on Physical State. Note the escalation to N100 respiratory protection for solid handling.
Part 4: Operational Handling Protocol
Objective: Solubilize the compound for reaction without generating airborne dust.
Step 1: Preparation & Weighing
-
Location: All weighing MUST occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[1]
-
Static Control: Use an anti-static gun or ionizer bar.[1] Dry powders of heterocyclic amines are prone to static charge, causing them to "jump" and disperse.
-
Technique:
Step 2: Solubilization (The Critical Control Point)
Once in solution, the respiratory risk drops significantly.[1]
-
Solvent Choice: DMSO or DMF are common for this class.[1]
-
Procedure: Add solvent to the solid slowly down the side of the vessel to minimize aerosolization.[1] Cap immediately and vortex/sonicate inside the hood.
Step 3: Decontamination of Workspace
Because this is a sensitizer, "clean" is not enough; it must be chemically deactivated.
-
Wipe Down: Use a wet wipe soaked in 10% Acetic Acid (or dilute HCl).[1]
-
Secondary Wipe: Follow with a water rinse, then ethanol.[1]
-
UV Check (Optional): Many pyridazines are fluorescent.[1] Use a handheld UV lamp (254/365 nm) to check the balance area for glowing residues.[1]
Part 5: Waste Management & Disposal
Self-Validating Disposal System:
-
Segregation: Do not mix with Oxidizing Agents (e.g., peroxides, permanganates).[7] The piperazine amine can form explosive N-oxides or nitrosamines.[8][1]
-
Labeling: Clearly mark waste containers as "Basic Organic Heterocycle - Sensitizer."
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, weigh boats, paper towels.[8][1] | Double-bag in heavy-duty polyethylene (4 mil).[8][1] Incineration (High Temp). |
| Liquid Waste | Reaction mother liquors (DMSO/DMF).[1] | Halogenated Organic Waste stream (due to Bromine).[1] |
| Sharps | Needles/Glass contaminated with product.[1] | Rigid sharps container. Do not recap needles. |
Part 6: Emergency Spill Workflow
Figure 2: Spill Response Decision Matrix. Note that large spills of sensitizers require professional Hazmat intervention.[1]
References
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for Piperazine (Source of Sensitization Data). PubChem.[1] Retrieved October 26, 2023, from [Link][1]
-
European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: 3-bromo-6-methoxypyridazine (Analogous Hazard Data). Retrieved October 26, 2023, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance for Handling Sensitizers. Retrieved October 26, 2023, from [Link][1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. CAS 1914148-57-4|3-Bromo-6-Bromomethylpyridazine Hydrobromide [rlavie.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
